1,4-Dibenzylpiperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4-dibenzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGLZQRXQQCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10899765 | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034-11-3 | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBENZYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616774W5JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) derivative. It is often identified as a byproduct in the synthesis of the recreational stimulant benzylpiperazine (BZP), indicating its presence may signify a low-quality or improperly synthesized batch of BZP[1]. While its own pharmacological profile is not extensively characterized, its structural similarity to BZP and other psychoactive piperazines suggests potential interactions with monoamine transporters and other central nervous system targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical protocols for this compound, serving as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with benzyl (B1604629) groups. The physicochemical properties of both the free base and its common dihydrochloride (B599025) salt are summarized below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [PubChem] |
| Synonyms | DBZP, N,N'-Dibenzylpiperazine, 1,4-bis(phenylmethyl)-piperazine | [PubChem] |
| CAS Number | 1034-11-3 (free base) | [PubChem] |
| 2298-55-7 (dihydrochloride) | [Cayman Chemical] | |
| Molecular Formula | C₁₈H₂₂N₂ | [PubChem] |
| Molecular Weight | 266.38 g/mol | [PubChem] |
Table 2: Physical Properties
| Property | This compound (Free Base) | This compound (Dihydrochloride) | Source(s) |
| Appearance | White Powder | Crystalline Solid | [SWGDRUG.org] |
| Melting Point | Not Determined | 287.3 °C | [SWGDRUG.org] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Inferred: Soluble in common organic solvents like methanol, chloroform, and acetone. | Methanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [Cayman Chemical] |
Chemical Structure and Conformation
The structure of this compound consists of a central piperazine ring flanked by two benzyl substituents.
-
SMILES: C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
-
InChI: InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2
X-ray crystallography studies have confirmed that the central piperazine ring adopts a chair conformation. The molecule possesses non-crystallographic inversion symmetry. The two phenyl rings are nearly parallel, with a dihedral angle of approximately 1.3(1)°.
Synthesis and Experimental Protocols
This compound is typically formed as a byproduct during the synthesis of 1-benzylpiperazine (B3395278) when reaction conditions, such as temperature or stoichiometry, are not carefully controlled. An excess of benzyl chloride or elevated temperatures can favor the formation of the disubstituted product.
General Synthesis Protocol
A direct synthesis can be achieved by reacting piperazine with at least two equivalents of benzyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Reaction: Piperazine + 2 Benzyl Chloride → this compound + 2 HCl
Materials:
-
Piperazine
-
Benzyl chloride
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Base (e.g., sodium carbonate, triethylamine)
Procedure (Adapted from mono-alkylation protocols):
-
Dissolve piperazine in anhydrous ethanol in a reaction flask.
-
Add the base to the solution.
-
Slowly add at least two molar equivalents of benzyl chloride to the reaction mixture, while stirring.
-
The reaction may be heated to increase the rate, but this can also lead to the formation of quaternary ammonium (B1175870) salts.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled, and the precipitated salt of the base is filtered off.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical and Spectroscopic Data
Detailed analytical methods have been established for the identification and characterization of this compound, particularly in forensic contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (¹H NMR):
-
Sample Preparation: The analyte (dihydrochloride salt) is diluted to approximately 6 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and dimethylsulfone as a quantitative internal standard[2].
-
Instrument: 400 MHz NMR spectrometer[2].
-
Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in methanol[2].
-
Instrument: Agilent gas chromatograph with a mass selective detector[2].
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[2].
-
Carrier Gas: Helium at 1.0 mL/min[2].
-
Temperatures:
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min[2].
-
Injection: 1 µL injection with a split ratio of 20:1[2].
-
MS Parameters:
Table 3: Summary of Spectroscopic Data
| Technique | Key Observations | Source(s) |
| ¹H NMR | Spectral data available for the dihydrochloride salt in D₂O. | [SWGDRUG.org] |
| ¹³C NMR | Spectral data available. | [PubChem] |
| GC-MS | Retention Time: ~12.283 min under specified conditions. EI Mass Spectrum shows characteristic fragmentation patterns. | [SWGDRUG.org] |
| FTIR | ATR-IR spectral data available. | [PubChem] |
| Raman | FT-Raman spectral data available. | [PubChem] |
Biological Activity and Signaling Pathways
The specific pharmacological profile of this compound is not well-documented with quantitative binding affinities. However, based on its structural relationship to BZP and other piperazine derivatives, its primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmitter systems.
Studies on BZP show that it acts as a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent and a serotonin (B10506) (5-HT) reuptake inhibitor, actions mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3]. Behavioral studies in rats indicate that DBZP produces effects more similar to the psychostimulant BZP than to serotonergic piperazines, fully substituting for the discriminative stimulus effects of methamphetamine[3]. This suggests a significant interaction with the dopaminergic system.
Additionally, research on N,N'-disubstituted piperazines has indicated that this structural class can exhibit high affinity for sigma receptors (σ₁ and σ₂). While specific binding data for this compound is not available, this remains a plausible target contributing to its overall pharmacological effect.
Conclusion
This compound is a well-characterized chemical entity with established analytical profiles. While it is primarily known as a synthesis impurity of BZP, its structural features and the behavioral effects observed in animal models suggest it is a pharmacologically active compound, likely interacting with monoaminergic systems. The lack of quantitative receptor binding and functional assay data represents a significant knowledge gap. This technical guide consolidates the current structural and chemical data on this compound to facilitate future research into its synthesis, pharmacology, and potential applications in drug development.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma of 1,4-Dibenzylpiperazine: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 22, 2025 – Long regarded as a mere synthetic byproduct, 1,4-Dibenzylpiperazine (DBZP) is now emerging as a compound of significant interest in neuropharmacological research. This technical guide provides an in-depth overview of the current understanding of DBZP, focusing on its application in research settings, its behavioral pharmacology, and the experimental protocols used for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the nuanced profile of this piperazine (B1678402) derivative.
Introduction: From Impurity to Research Focus
This compound (DBZP) is a piperazine derivative that is frequently identified as an impurity in the illicit synthesis of the recreational stimulant benzylpiperazine (BZP).[1][2] Initially overlooked, research has now demonstrated that DBZP is not an inactive substance but a behaviorally active compound with its own distinct pharmacological profile.[2][3] Its presence in street drug preparations necessitates a thorough understanding of its effects to assess the full spectrum of potential health risks and abuse liability associated with BZP-containing products. Research applications of DBZP are primarily centered in the fields of forensic chemistry, toxicology, and behavioral pharmacology.[4][5]
Pharmacological Profile: A Closer Look at a BZP Counterpart
Current research indicates that the behavioral effects of DBZP are more aligned with BZP and classic psychostimulants like methamphetamine, rather than the more serotonergic piperazines such as meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[2][3] While the precise mechanism of action is still under full investigation, it is hypothesized to interact with monoamine transporters, similar to BZP.[3][4][6]
Behavioral Pharmacology in Animal Models
In vivo studies are crucial for elucidating the psychoactive and abuse potential of DBZP. The primary models used include locomotor activity assays, conditioned place preference (CPP), and drug discrimination paradigms.
Table 1: Summary of In Vivo Behavioral Studies on this compound
| Assay | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Locomotor Activity | Mice | Not explicitly stated | Dose-dependent decreases in locomotor activity. | [2][3] |
| Conditioned Place Preference | Mice | Not explicitly stated | Did not produce a conditioned place preference. | [2][3] |
| Drug Discrimination (Methamphetamine) | Rats | Up to 100 | Fully substituted for the discriminative stimulus effects of methamphetamine (98% drug-appropriate responding). | [3] |
| Drug Discrimination (Cocaine) | Rats | Up to 100 | Produced sub-threshold levels of drug-appropriate responding (67%). | [3] |
| Drug Discrimination (MDMA) | Rats | Up to 100 | Produced sub-threshold levels of drug-appropriate responding (60%). | [3] |
| Drug Discrimination (DOM) | Rats | Up to 100 | Failed to substitute for the discriminative stimulus effects of DOM (17% drug-appropriate responding). | [3] |
| Adverse Effects | Rats | 100 | Produced convulsions. | [2][3] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies employed in the key behavioral pharmacology studies of DBZP.
Drug Preparation and Administration
Dibenzylpiperazine hydrochloride (DBZP) is typically dissolved in 0.9% saline for administration.[3] In rodent studies, the route of administration is commonly intraperitoneal (i.p.).[3] For rats, the injection volume is often 1 ml/kg or 3 ml/kg, while for mice, it is typically 10 ml/kg.[3]
Locomotor Activity Assay
The locomotor activity assay is used to assess the stimulant or depressant effects of a compound.
Mice are habituated to the testing room before being placed in open-field chambers. Following habituation, animals are administered either vehicle or DBZP at varying doses. Locomotor activity is then recorded for a specified duration using automated activity monitoring systems. Data are typically analyzed to determine dose-dependent effects on horizontal and vertical movement.
Drug Discrimination Assay
This assay is considered the gold standard for assessing the subjective effects of a drug in animals and predicting its abuse liability in humans.
Rats are trained to discriminate a specific training drug (e.g., methamphetamine) from a vehicle. This is achieved by reinforcing lever presses on one of two levers depending on whether the drug or vehicle was administered. Once the rats have learned to reliably press the correct lever, test sessions are conducted with the novel compound (DBZP). The percentage of responses on the drug-appropriate lever is measured to determine if the test compound produces subjective effects similar to the training drug.
Signaling Pathways: An Area for Future Research
Currently, there is a paucity of research directly investigating the specific signaling pathways modulated by this compound. While its effects are presumed to be mediated through interactions with monoamine systems, the downstream intracellular signaling cascades have not been elucidated. This represents a significant knowledge gap and a promising avenue for future research. Elucidating these pathways would provide a more complete understanding of DBZP's mechanism of action and its potential for neurotoxicity.
Conclusion and Future Directions
This compound is a behaviorally active compound with a pharmacological profile that appears to mimic, at least in part, that of BZP and methamphetamine. Its primary use in research is to characterize its abuse liability and toxicological profile, which is of significant public health relevance due to its presence as an impurity in street drugs. Future research should focus on elucidating its precise molecular targets and downstream signaling pathways. Further investigation into its metabolism and pharmacokinetics would also be invaluable for a comprehensive risk assessment. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing piperazine derivative.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
1,4-Dibenzylpiperazine: A Technical Guide to its Discovery and History
Abstract
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) that has garnered attention primarily as a synthetic byproduct in the clandestine production of the recreational drug benzylpiperazine (BZP). This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and pharmacology of this compound. While a definitive initial discovery event is not well-documented, its history is intrinsically linked to the synthesis of BZP. This document details historical and contemporary synthetic methodologies, presents quantitative data in structured tables, and illustrates the compound's mechanism of action through signaling pathway diagrams. The content is tailored for researchers, scientists, and drug development professionals, offering a thorough understanding of this compound's scientific background.
Introduction
This compound, also known as DBZP, is a chemical compound characterized by a central piperazine ring with benzyl (B1604629) groups attached to both nitrogen atoms.[1] Its significance in the scientific literature is largely due to its emergence as a common impurity in illicitly synthesized benzylpiperazine (BZP), a recreational stimulant.[1][2] The presence of DBZP is often indicative of suboptimal reaction conditions during BZP synthesis, such as elevated temperatures or an excess of benzyl chloride.[1] Despite its origins as a byproduct, this compound is a behaviorally active compound with its own distinct pharmacological profile.[3] This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for the scientific community.
Discovery and History
The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual recognition as a byproduct of benzylpiperazine (BZP) synthesis. BZP was first synthesized in 1944, and it is plausible that this compound was co-produced in these early syntheses, although not explicitly identified or characterized.[4]
Published methods for the preparation of 1-benzylpiperazine (B3395278) often mention the formation of 1,4-dibenzyl derivatives as a potential side reaction.[5] The intentional synthesis and characterization of 1,4-disubstituted piperazines, including dibenzylated variants, have been a subject of medicinal chemistry research for decades, with relevant synthetic methods being developed over time.
The primary route to the formation of this compound is the reaction of piperazine with an excess of benzyl chloride.[1][2] In the context of clandestine BZP production, where precise stoichiometric control is often lacking, the formation of the disubstituted product is common.[1]
Physicochemical Properties
This compound possesses distinct physicochemical properties that are crucial for its identification and handling in a laboratory setting. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | DBZP, 1,4-bis(phenylmethyl)-piperazine | [1] |
| CAS Number | 1034-11-3 | [1] |
| Chemical Formula | C18H22N2 | [1] |
| Molar Mass | 266.388 g·mol−1 | [1] |
| Appearance | White Powder | [6] |
| Melting Point (di-HCl salt) | 287.3 °C | [1] |
| Solubility (hydrochloride) | Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the direct N-alkylation of piperazine with benzyl chloride. The reaction stoichiometry is critical, with a 1:2 molar ratio of piperazine to benzyl chloride favoring the formation of the disubstituted product.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the known reactivity of piperazine and benzyl halides.
Materials:
-
Piperazine
-
Benzyl chloride
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
Hydrochloric acid (for salt formation, if desired)
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve piperazine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add two molar equivalents of benzyl chloride to the reaction mixture, while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) for several hours to ensure the completion of the reaction.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
-
For the preparation of the dihydrochloride (B599025) salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid. The salt will precipitate and can be collected by filtration.
Yields: The yield of this compound can vary depending on the specific reaction conditions and purification methods used.
Pharmacology and Mechanism of Action
This compound is a psychoactive compound that primarily exerts its effects through interaction with monoamine transporters.[3] Its pharmacological profile shows similarities to that of BZP and, to a lesser extent, methamphetamine, although it is less potent.[3]
Interaction with Monoamine Transporters
Signaling Pathways
The interaction of this compound with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathways associated with the inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake.
Conclusion
This compound is a compound with a history deeply intertwined with that of benzylpiperazine. While often considered an impurity, it possesses its own pharmacological characteristics, primarily acting on monoamine transporters. This guide has provided a detailed overview of its discovery, synthesis, properties, and mechanism of action, drawing from the available scientific literature. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is valuable, not only for its own potential biological activities but also for its relevance in the context of piperazine-based psychoactive substances. Further research is warranted to fully elucidate its pharmacological profile, including its specific affinities for monoamine transporters and its downstream signaling effects.
References
- 1. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 6. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
1,4-Dibenzylpiperazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1,4-Dibenzylpiperazine (DBZP), a disubstituted piperazine (B1678402) derivative. It includes key identifiers such as its CAS numbers and a comprehensive list of synonyms. The document outlines detailed experimental protocols for its synthesis and for key behavioral pharmacology assays, including locomotor activity, conditioned place preference, and drug discrimination studies. Quantitative data from these experiments are presented in structured tables for clarity and comparative analysis. Furthermore, a proposed mechanism of action is discussed, focusing on its interaction with monoamine transporters, and a corresponding signaling pathway is visualized. This guide is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and related chemical entities.
Chemical Identification
This compound is a chemical compound with two benzyl (B1604629) groups attached to the nitrogen atoms of a piperazine ring. It exists as a free base and in salt forms, most commonly as a dihydrochloride (B599025) salt.
| Identifier | Value | Form |
| CAS Number | 1034-11-3 | Free Base |
| CAS Number | 2298-55-7 | Dihydrochloride |
| IUPAC Name | 1,4-bis(phenylmethyl)piperazine | Free Base |
| Molecular Formula | C18H22N2 | Free Base |
| Molecular Formula | C18H22N2·2HCl | Dihydrochloride |
| Molar Mass | 266.388 g/mol | Free Base |
| Molar Mass | 339.3 g/mol | Dihydrochloride |
Synonyms:
Experimental Protocols
Synthesis of this compound
This compound is often formed as a byproduct in the synthesis of 1-benzylpiperazine (B3395278) (BZP) when reaction conditions are not strictly controlled, such as at elevated temperatures or with an excess of benzyl chloride[2]. The following protocol describes a method for the intentional synthesis of this compound.
Materials:
-
Piperazine
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolution: Dissolve piperazine in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add at least two equivalents of a suitable base, such as triethylamine (TEA), to the reaction mixture. This will act as an acid scavenger for the hydrochloric acid produced during the reaction.
-
Benzyl Chloride Addition: Cool the reaction mixture in an ice bath (0-5°C). Slowly add at least two equivalents of benzyl chloride dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining piperazine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica (B1680970) gel column chromatography, typically with a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield the pure product.
-
Behavioral Pharmacology Assays
The following protocols are based on the methodologies described by Dolan et al. (2018)[3].
Objective: To assess the stimulant or depressant effects of this compound on spontaneous locomotor activity in mice.
Apparatus: Open-field activity chambers equipped with infrared photobeams to automatically record horizontal and vertical movements.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Dosing: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place the mouse in the center of the open-field chamber.
-
Data Collection: Record locomotor activity continuously for a predefined period (e.g., 60 minutes).
-
Analysis: Analyze the data by binning the activity counts into time blocks (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between different dose groups and the vehicle control group.
Objective: To evaluate the rewarding or aversive properties of this compound in mice.
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.
Procedure:
-
Pre-conditioning (Baseline): On day 1, place each mouse in the chamber with the door removed, allowing free access to both compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning: Over the next several days (e.g., 8 days), perform conditioning sessions. On drug conditioning days, administer this compound and confine the mouse to its initially non-preferred compartment for a set period (e.g., 30 minutes). On vehicle conditioning days, administer the vehicle and confine the mouse to its initially preferred compartment for the same duration. The order of drug and vehicle days should be counterbalanced.
-
Post-conditioning (Test): On the day after the final conditioning session, place the mouse in the chamber with the door removed and allow free access to both compartments in a drug-free state. Record the time spent in each compartment.
-
Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
Objective: To assess the interoceptive (subjective) effects of this compound in rats trained to discriminate a known psychoactive drug (e.g., methamphetamine) from vehicle.
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
Procedure:
-
Training: Train rats to press one lever (drug-appropriate lever) after receiving an injection of the training drug (e.g., methamphetamine) and the other lever (vehicle-appropriate lever) after a vehicle injection to receive a food reward. Training continues until the rats reliably press the correct lever.
-
Substitution Test: Once trained, administer various doses of this compound to the rats. Place them in the operant chamber and record which lever they press.
-
Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever, indicating that the subjective effects of this compound are similar to those of the training drug.
Quantitative Data
The following tables summarize the quantitative data from the behavioral pharmacology experiments.
| Experiment | Compound | Dose (mg/kg, i.p.) | Effect | Reference |
| Locomotor Activity | This compound | 5 - 100 | Dose-dependent decrease in locomotor activity. | Dolan et al., 2018[3] |
| Conditioned Place Preference | This compound | Up to 100 | No significant conditioned place preference or aversion. | Dolan et al., 2018[3] |
| Drug Discrimination (Methamphetamine-trained rats) | This compound | 5 - 50 | Full substitution for methamphetamine (98% drug-appropriate responding). | Dolan et al., 2018[3] |
| Drug Discrimination (Cocaine-trained rats) | This compound | Up to 50 | Sub-threshold drug-appropriate responding (67%). | Dolan et al., 2018[3] |
| Drug Discrimination (MDMA-trained rats) | This compound | Up to 50 | Sub-threshold drug-appropriate responding (60%). | Dolan et al., 2018[3] |
| Drug Discrimination (DOM-trained rats) | This compound | Up to 100 | No substitution (17% drug-appropriate responding). | Dolan et al., 2018[3] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to benzylpiperazine (BZP) and its behavioral effects, it is hypothesized to primarily act as a monoamine transporter ligand. BZP is known to inhibit the reuptake of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) and promote their release[4][5]. The drug discrimination studies showing that DBZP fully substitutes for methamphetamine suggest a significant dopaminergic component to its action[3].
The proposed mechanism involves the binding of this compound to the dopamine transporter (DAT) and the serotonin transporter (SERT) on the presynaptic membrane. This binding can inhibit the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and serotonergic neurotransmission.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action on monoamine transporters.
Experimental Workflow for Behavioral Assays
Caption: Workflow for key behavioral pharmacology experiments.
Conclusion
This compound is a behaviorally active compound with a pharmacological profile that suggests significant interaction with the dopaminergic system, as evidenced by its full substitution for methamphetamine in drug discrimination studies. While it does not appear to have rewarding properties in the conditioned place preference assay, its effects on locomotor activity and its subjective similarity to stimulants warrant further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development to further explore the properties and potential of this and related piperazine derivatives.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) that is most commonly identified as a byproduct in the synthesis of the recreational drug benzylpiperazine (BZP).[1] While the biological and toxicological properties of this compound are not extensively studied, existing research indicates it is a behaviorally active compound with a pharmacological profile that appears to share similarities with BZP, suggesting a potential for abuse.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its stability and spectroscopic profile. Additionally, it outlines experimental protocols for its analysis and discusses its inferred mechanism of action based on available behavioral data. This document is intended to serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmacology.
Chemical and Physical Properties
This compound is a symmetrical molecule consisting of a central piperazine ring with a benzyl (B1604629) group attached to each nitrogen atom. It can be found as a free base or as a dihydrochloride (B599025) salt.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | DBZP, 1,4-bis(phenylmethyl)-piperazine | [4] |
| Appearance | White Powder | [4] |
| CAS Number | 1034-11-3 (free base) | [4] |
| Molecular Formula | C₁₈H₂₂N₂ | [5] |
| Molecular Weight | 266.38 g/mol | [5] |
Physical Properties
Data regarding the physical properties of the free base of this compound is limited.
| Property | Value | Source(s) |
| Melting Point (free base) | Not Determined | [4] |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
Dihydrochloride Salt Properties
The dihydrochloride salt of this compound is a more commonly characterized form.
| Property | Value | Source(s) |
| CAS Number | 2298-55-7 | [6] |
| Molecular Formula | C₁₈H₂₂N₂ · 2HCl | [6] |
| Molecular Weight | 339.3 g/mol | [6] |
| Melting Point | 287.3 °C | [4] |
| Solubility | Methanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL | [6] |
| Appearance | Crystalline solid | [6] |
Synthesis and Chemical Reactivity
Synthesis
This compound is primarily known as a byproduct in the synthesis of benzylpiperazine (BZP). Its formation is favored under conditions of high temperature or when an excess of benzyl chloride is used in the reaction with piperazine.[1]
A general synthetic approach for N-substituted piperazines involves the reaction of piperazine with an appropriate alkyl halide. In the case of this compound, this would involve the reaction of piperazine with two equivalents of benzyl chloride.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. swgdrug.org [swgdrug.org]
- 5. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Unwanted Relative: 1,4-Dibenzylpiperazine as a Byproduct in Benzylpiperazine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of benzylpiperazine (BZP), a compound of significant interest in medicinal chemistry and pharmacological research, is often accompanied by the formation of the N,N'-disubstituted byproduct, 1,4-dibenzylpiperazine (DBZP). The presence of this impurity is a marker of suboptimal reaction conditions and can complicate purification processes, impacting the yield and purity of the desired monosubstituted product. This technical guide provides a comprehensive overview of the factors influencing the formation of this compound, detailed experimental protocols for both the synthesis of BZP with minimal byproduct formation and the analytical identification of DBZP, and a summary of relevant quantitative data.
Introduction
Benzylpiperazine (BZP) and its derivatives are a class of compounds that have been explored for a range of pharmacological activities. The most common synthetic route to BZP involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride. However, this reaction can lead to the formation of the disubstituted byproduct, this compound (DBZP), which is often an indicator of a poorly controlled synthesis.[1] The formation of DBZP is primarily influenced by two key reaction parameters: the molar ratio of the reactants and the reaction temperature.[1] Understanding and controlling these parameters is crucial for maximizing the yield of BZP while minimizing the formation of this significant impurity.
Synthesis and Byproduct Formation
The primary reaction for the synthesis of benzylpiperazine is the nucleophilic substitution of chloride from benzyl chloride by one of the secondary amine groups of piperazine.
Reaction Mechanism and Byproduct Pathway
The formation of both BZP and DBZP proceeds through a sequential N-alkylation of the piperazine ring.
-
Step 1: Monobenzylation. Piperazine, acting as a nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion to form the desired product, 1-benzylpiperazine (B3395278) (BZP).
-
Step 2: Dibenzylation. The newly formed BZP still possesses a secondary amine group which remains nucleophilic. If an excess of benzyl chloride is present or if the reaction conditions are harsh enough, this secondary amine can undergo a second benzylation reaction, leading to the formation of the this compound (DBZP) byproduct.
High reaction temperatures and an excess of benzyl chloride are the primary drivers for the formation of DBZP.[1]
Factors Influencing this compound Formation
While specific quantitative data correlating reaction conditions to byproduct yield is not extensively published in readily available literature, the qualitative relationship is well-established:
-
Molar Ratio of Reactants: Utilizing a significant excess of piperazine relative to benzyl chloride favors the monosubstitution product (BZP). This is a statistical effect; with a higher concentration of unreacted piperazine, the benzyl chloride is more likely to react with a piperazine molecule that has not yet been benzylated. Conversely, a molar ratio approaching or exceeding 1:2 (piperazine to benzyl chloride) will significantly increase the yield of DBZP.
-
Reaction Temperature: Higher reaction temperatures increase the rate of both the desired and the undesired reactions. However, elevated temperatures can provide the necessary activation energy for the second benzylation step to occur more readily, thus promoting the formation of DBZP.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can also contribute to an increase in the formation of the disubstituted byproduct.
Experimental Protocols
Synthesis of 1-Benzylpiperazine with Minimal Byproduct Formation
The following protocol is adapted from a procedure designed to yield pure 1-benzylpiperazine dihydrochloride (B599025), free from any disubstituted compound.[2]
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Absolute ethanol (B145695)
-
Benzyl chloride (recently distilled)
-
Dry hydrogen chloride
-
5N Sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol is warmed to 65°C in a 250-ml Erlenmeyer flask.
-
To this warm solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.
-
While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous stirring.
-
The reaction mixture is stirred for an additional 25 minutes at 65°C.
-
The mixture is then cooled, and the unstirred solution is kept in an ice bath for approximately 30 minutes to allow for the crystallization of unreacted piperazine dihydrochloride monohydrate.
-
The crystals are collected by suction filtration and washed with three 10-ml portions of ice-cold absolute ethanol.
-
The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.
-
After thorough mixing, the solution is cooled for 10–15 minutes in an ice bath to precipitate the 1-benzylpiperazine dihydrochloride.
-
The precipitated product is collected by suction filtration, washed with dry benzene, and dried. The yield is typically 93–95%.
-
To obtain the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted multiple times with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude 1-benzylpiperazine.
-
The product can be further purified by vacuum distillation.
This procedure is designed to minimize the formation of this compound by using a controlled stoichiometry and temperature.[2]
Analytical Identification and Quantification of this compound
The following protocols are based on methods for the analysis of this compound.[3]
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample to approximately 4 mg/mL in methanol.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Temperatures:
-
Injector: 280°C
-
MSD transfer line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
-
Oven Program:
-
Initial temperature of 100°C, hold for 1.0 min.
-
Ramp to 300°C at a rate of 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection Parameters: 1 µL injection with a split ratio of 20:1.
-
MS Parameters:
-
Mass scan range: 30-550 amu.
-
Acquisition mode: Scan.
-
-
Expected Retention Time: Approximately 12.283 min.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 6 mg of the sample in D₂O containing TSP as a 0 ppm reference and dimethylsulfone as a quantitative internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Parameters:
-
Spectral width: At least -3 ppm to 13 ppm.
-
Pulse angle: 90°.
-
Delay between pulses: 45 seconds.
-
Data Presentation
| Parameter | Condition to Minimize DBZP Formation | Condition to Favor DBZP Formation | Quantitative Data/Observation |
| Molar Ratio (Piperazine:Benzyl Chloride) | High excess of piperazine (e.g., >2:1) | Equimolar or excess of benzyl chloride (e.g., 1:2) | The Organic Syntheses procedure uses a 2:1 molar ratio of total piperazine species to benzyl chloride to achieve a high yield of BZP with minimal DBZP.[2] |
| Reaction Temperature | Moderate temperature (e.g., 65°C) | High temperature | Elevated temperatures are cited as a cause for increased DBZP formation.[1] |
| Reaction Time | Minimized to achieve completion of the first benzylation | Prolonged reaction time | Not quantitatively specified in the reviewed literature. |
Visualization of Reaction Pathways and Workflow
BZP Synthesis and Byproduct Formation Pathway
Caption: Reaction pathway for the synthesis of BZP and the formation of the DBZP byproduct.
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis, purification, and analysis of BZP and its byproduct DBZP.
Conclusion
The formation of this compound as a byproduct in the synthesis of benzylpiperazine is a direct consequence of the reaction conditions employed. By carefully controlling the stoichiometry of the reactants, specifically by using an excess of piperazine, and maintaining a moderate reaction temperature, the formation of this disubstituted impurity can be significantly minimized. The detailed experimental and analytical protocols provided in this guide offer a framework for researchers to produce high-purity benzylpiperazine and to accurately identify and quantify the presence of this compound. Further systematic studies to generate quantitative data on the influence of various reaction parameters on byproduct yield would be a valuable contribution to the field.
References
Initial Studies on the Biological Activity of 1,4-Dibenzylpiperazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) derivative that has been identified primarily as a synthesis byproduct of the recreational drug benzylpiperazine (BZP).[1][2] Initial biological investigations have focused on its behavioral pharmacology to understand its potential psychoactive effects and abuse liability. This technical guide synthesizes the currently available data on the biological activity of DBZP, presenting in vivo findings in a structured format, detailing experimental methodologies, and visualizing hypothesized mechanisms and experimental workflows. Notably, there is a significant gap in the publicly available literature regarding in vitro quantitative data for DBZP, such as receptor binding affinities and monoamine transporter inhibition constants. The information presented herein is based on comparative studies with related piperazine compounds.
Introduction
Substituted piperazines are a broad class of compounds with diverse pharmacological activities. This compound is structurally related to benzylpiperazine (BZP), a compound known for its stimulant effects mediated through interactions with monoamine transporters.[1] The presence of two benzyl (B1604629) groups in DBZP suggests potential interactions with similar biological targets. This document provides a comprehensive overview of the initial research into the biological effects of DBZP.
In Vivo Biological Activity
The primary characterization of this compound's biological activity comes from in vivo studies in rodents, focusing on locomotor activity and drug discrimination paradigms. These studies aim to classify its behavioral profile in comparison to known stimulants and psychedelic agents.
Locomotor Activity
In studies using mice, DBZP was found to produce a dose-dependent decrease in locomotor activity. This effect is in contrast to the characteristic stimulant effects of compounds like methamphetamine and BZP, which typically increase locomotor activity at lower to moderate doses. The depressant-like effect of DBZP on spontaneous locomotion is more akin to that of serotonergic piperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[1]
Table 1: Effect of this compound on Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Effect on Locomotor Activity | ED₅₀ (mg/kg) [95% CI] |
| This compound | 100 | Significant Decrease | 82.4 [38.2 – 177.7][1] |
Drug Discrimination Studies
Drug discrimination assays in rats are utilized to assess the interoceptive (subjective) effects of a compound. In these studies, rats are trained to recognize the effects of a specific drug (e.g., methamphetamine) and respond on a designated lever to receive a reward. The ability of a test compound to substitute for the training drug indicates a similar subjective effect.
DBZP was found to fully substitute for the discriminative stimulus effects of (+)-methamphetamine, suggesting a similar subjective experience for the animals.[1] However, it only produced partial substitution for cocaine and (±)-3,4-methylenedioxymethamphetamine (MDMA) and failed to substitute for the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM).[1] These findings suggest that DBZP possesses psychostimulant-like subjective effects that are more closely related to methamphetamine than to cocaine or MDMA.
Table 2: Drug Discrimination Effects of this compound in Rats
| Training Drug | Test Compound | Dose Range (mg/kg) | Maximum Drug-Appropriate Responding (%) | ED₅₀ (mg/kg) [95% CI] for Substitution |
| (+)-Methamphetamine (1 mg/kg) | This compound | 5 - 50 | 98 | 19.54 [5.37 – 71.01][1] |
| Cocaine | This compound | 5 - 50 | 67 | Not Applicable (Partial Substitution)[1] |
| (±)-MDMA | This compound | 5 - 50 | 60 | Not Applicable (Partial Substitution)[1] |
| DOM | This compound | up to 100 | 17 | Not Applicable (No Substitution)[1] |
Hypothesized Mechanism of Action
While direct in vitro evidence is lacking, the behavioral data suggests that this compound likely interacts with the monoaminergic system. The full substitution for methamphetamine in drug discrimination studies points towards a significant dopaminergic and/or noradrenergic component to its action, similar to BZP.[1] The decrease in locomotor activity, however, is atypical for a classic stimulant and may suggest a more complex pharmacological profile, possibly involving serotonergic systems.[1] One study has also alluded to a potential interaction with sigma receptors, though this has not been substantiated with binding data.[1]
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
Locomotor Activity Assay
-
Subjects: Male mice.
-
Apparatus: Standard locomotor activity chambers equipped with photobeam detectors to measure horizontal movement.
-
Procedure:
-
Mice are habituated to the activity chambers for a set period before drug administration.
-
This compound hydrochloride, dissolved in 0.9% saline, is administered via intraperitoneal (i.p.) injection.[1]
-
Locomotor activity is recorded continuously for a specified duration (e.g., 2 hours) immediately following injection.
-
Data is typically quantified as the total number of photobeam breaks in discrete time bins (e.g., 5-minute intervals).
-
Dose-response curves are generated to determine the ED₅₀ for the effect on locomotor activity.[1]
-
References
Molecular weight and formula of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dibenzylpiperazine (DBZP), a piperazine (B1678402) derivative commonly encountered as a byproduct in the synthesis of the recreational drug Benzylpiperazine (BZP). While the biological and toxicological properties of DBZP are not extensively studied, this document consolidates the available scientific information regarding its molecular characteristics, analytical methodologies, and behavioral pharmacology.
Molecular Formula and Weight
This compound is a symmetrical molecule with two benzyl (B1604629) groups attached to the nitrogen atoms of a piperazine ring. Its chemical properties are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₂₂N₂ | [1][2][3] |
| Molecular Weight | 266.38 g/mol | [1][2][3] |
| IUPAC Name | 1,4-bis(phenylmethyl)piperazine | [4] |
| CAS Number | 1034-11-3 | [4] |
| Appearance | White Powder | [4] |
The dihydrochloride (B599025) salt of this compound is also a common form, with a molecular formula of C₁₈H₂₂N₂ · 2HCl and a formula weight of 339.3 g/mol .[4][5]
Relationship to Benzylpiperazine (BZP)
This compound is primarily known as a chemical marker for impure or poorly synthesized Benzylpiperazine (BZP), a recreational stimulant.[1] Its presence indicates that the synthesis reaction may have been conducted at too high a temperature or with an excess of benzyl chloride, leading to the dibenzylation of the piperazine ring.[1]
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
A Technical Guide to Purity Standards of 1,4-Dibenzylpiperazine for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and purification protocols for 1,4-Dibenzylpiperazine (DBZP) intended for laboratory use. Primarily known as a synthetic byproduct in the production of benzylpiperazine (BZP), the assurance of high purity for this compound is critical when it is utilized as a reference standard or in other research contexts.[1][2][3][4] This document outlines common impurities, detailed experimental procedures for purity assessment via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a standard protocol for purification through recrystallization. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to establish and verify the purity of this compound for their specific applications.
Introduction
This compound (DBZP) is a disubstituted piperazine (B1678402) derivative.[2] While it has been investigated for its own pharmacological properties, it is most frequently encountered as a primary impurity in the synthesis of the recreational drug benzylpiperazine (BZP).[1][2][3][4] The presence of DBZP in BZP preparations is often indicative of suboptimal synthetic conditions, such as elevated reaction temperatures or an excess of benzyl (B1604629) chloride.[2] For laboratory applications, particularly in analytical chemistry, forensic science, and pharmacological research where DBZP may be used as a reference standard or a research chemical, a high degree of purity is essential to ensure the accuracy and reproducibility of experimental results.
This guide details the acceptable purity levels, methods for characterization, and protocols for purification of this compound.
Purity Specifications and Impurity Profile
For general laboratory and research use, a purity of ≥98% for this compound is recommended, which is consistent with the specifications of major chemical suppliers.[5] The primary impurities in synthesized this compound are typically related to the starting materials and intermediates of the synthetic process.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Origin |
| Piperazine | C₄H₁₀N₂ | Unreacted starting material |
| Benzyl chloride | C₇H₇Cl | Unreacted starting material |
| 1-Benzylpiperazine | C₁₁H₁₆N₂ | Mono-substituted intermediate |
The presence of these impurities can interfere with analytical measurements and biological assays. Therefore, their identification and removal are critical steps in ensuring the quality of this compound for laboratory use.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing their mass spectra for identification. It is a primary method for determining the purity of this compound and identifying its impurities.
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Specification |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |
| MSD Transfer Line Temp. | 280°C |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Mass Scan Range | 30-550 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of this compound and the detection of impurities.
Table 3: ¹H NMR Spectroscopy Parameters for this compound Analysis
| Parameter | Specification |
| Instrument | 400 MHz NMR spectrometer |
| Solvent | D₂O (for dihydrochloride (B599025) salt) |
| Reference | TSP (0 ppm) |
| Internal Standard | Dimethylsulfone (for quantification) |
| Pulse Angle | 90° |
| Delay Between Pulses | 45 seconds |
Table 4: Spectral Data for this compound [6]
| Technique | Key Signals/Fragments |
| ¹H NMR (as di-HCl in D₂O) | δ ~7.50 (m, 10H, aromatic), δ ~4.41 (s, 4H, benzylic CH₂), δ ~3.55 (br s, 8H, piperazine CH₂) |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[6] |
| Mass Spectrometry (EI) | Key fragments (m/z): 91 (base peak), 175, 266 (M⁺) |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-N, and aromatic C=C bonds.[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of piperazine with benzyl bromide in the presence of a base.[7]
Protocol:
-
Dissolve anhydrous piperazine (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (B128534) (2.2 equivalents) to the solution.
-
Add benzyl bromide (2 equivalents) dissolved in CH₂Cl₂ to the mixture.
-
Stir the reaction mixture for 10 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the solid residue with water to remove triethylamine hydrobromide.
-
The crude product can then be purified by recrystallization.[7]
Caption: Synthetic workflow for this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.[7]
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol-cyclohexane solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the colorless crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-cyclohexane.
-
Dry the crystals under vacuum.
Caption: Purification workflow for this compound.
Purity Analysis by GC-MS
Protocol:
-
Sample Preparation: Prepare a ~4 mg/mL solution of the purified this compound in methanol.
-
GC-MS Analysis: Inject 1 µL of the sample solution into the GC-MS system using the parameters outlined in Table 2.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Caption: Analytical workflow for purity assessment.
Conclusion
The purity of this compound is paramount for its reliable use in a laboratory setting. A minimum purity of 98% is recommended, with particular attention paid to the absence of starting materials and the mono-substituted intermediate. The analytical and purification methods detailed in this guide provide a robust framework for researchers to prepare and validate high-purity this compound, thereby ensuring the integrity of their experimental work. The application of standardized protocols for synthesis, purification, and analysis is essential for obtaining consistent and reproducible results.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocols for 1,4-Dibenzylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dibenzylpiperazine, a disubstituted piperazine (B1678402) derivative. The protocols outlined below describe two primary synthetic routes: direct N-alkylation of piperazine with benzyl (B1604629) chloride and reductive amination of piperazine with benzaldehyde (B42025). These methods are commonly employed in organic synthesis and can be adapted for various research and development applications.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its dihydrochloride (B599025) salt.
| Parameter | This compound (Base) | This compound Dihydrochloride | Reference(s) |
| Molecular Formula | C₁₈H₂₂N₂ | C₁₈H₂₂N₂ · 2HCl | [1][2] |
| Molecular Weight | 266.38 g/mol | 339.31 g/mol | [1][2] |
| Appearance | White Powder | Crystalline Solid | [3] |
| Melting Point (°C) | Not Determined | 287.3 | [3] |
| CAS Number | 1034-11-3 | 2298-55-7 | [2][3] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Direct N-Alkylation of Piperazine with Benzyl Chloride
This method involves the direct reaction of piperazine with an excess of benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The use of excess benzyl chloride is crucial to drive the reaction towards the formation of the disubstituted product.[1][4]
Materials:
-
Piperazine (anhydrous)
-
Benzyl chloride (≥99%)
-
Triethylamine (B128534) (≥99%) or Potassium Carbonate (anhydrous)
-
Dichloromethane (B109758) (DCM) or Toluene (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (e.g., 2 M)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in anhydrous dichloromethane or toluene.
-
Addition of Base: Add a suitable base, such as triethylamine (2.2 eq) or anhydrous potassium carbonate (2.5 eq), to the piperazine solution.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using potassium carbonate, filter the solid inorganic salts.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification (Free Base): The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Formation of Dihydrochloride Salt (Optional):
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (B130326) or ethanol (B145695).
-
Slowly add a solution of hydrochloric acid in ethanol or isopropanol until the solution is acidic.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Method 2: Reductive Amination of Piperazine with Benzaldehyde
This method involves the reaction of piperazine with two equivalents of benzaldehyde to form a di-iminium intermediate, which is then reduced in situ to this compound using a suitable reducing agent, typically catalytic hydrogenation.[5] This approach is considered a greener alternative to direct alkylation.
Materials:
-
Piperazine (anhydrous)
-
Benzaldehyde (≥99%)
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon filled with hydrogen
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a reaction vessel suitable for hydrogenation, dissolve piperazine (1.0 eq) and benzaldehyde (2.2 eq) in methanol or ethanol.
-
Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to piperazine).
-
Hydrogenation:
-
Secure the reaction vessel to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The purification of the free base and the optional formation of the dihydrochloride salt can be performed as described in Method 1.
Visualizations
Synthesis Pathways
The following diagrams illustrate the two main synthetic routes to this compound.
Caption: Overview of synthetic pathways to this compound.
Experimental Workflow: Direct N-Alkylation
The following diagram outlines the general workflow for the synthesis of this compound via direct N-alkylation.
Caption: Workflow for the direct N-alkylation synthesis.
Experimental Workflow: Reductive Amination
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the reductive amination synthesis.
References
Application Notes and Protocols for the Analytical Detection of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylpiperazine (DBZP) is a chemical compound that can be found as an impurity in the synthesis of benzylpiperazine (BZP), a recreational drug with stimulant effects.[1] Its detection and quantification are crucial for the quality control of BZP intended for research purposes and for forensic analysis of seized illicit substances. These application notes provide detailed protocols for the identification and quantification of this compound using various analytical techniques. The methodologies described are essential for purity assessment, impurity profiling, and quality control in research and drug development settings.
Analytical Methods Overview
The primary methods for the analysis of this compound include gas chromatography-mass spectrometry (GC-MS) for robust identification and quantification, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification in various matrices. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for unequivocal structure confirmation.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described. It is important to note that while a validated GC-MS method for this compound is available, a specific validated LC-MS/MS method with comprehensive validation data was not found in the public domain. Therefore, the LC-MS/MS data presented is based on validated methods for the closely related and structurally similar compound, benzylpiperazine (BZP), and should be considered as a guideline.[2][3] A full method validation should be performed by the end-user for the quantification of this compound using LC-MS/MS.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 1.0 mg/mL (for BZP) | [4] |
| Correlation Coefficient (R²) | > 0.999 (for BZP) | [4] |
| Limit of Detection (LOD) | Not formally established for quantification in the primary source. | |
| Limit of Quantitation (LOQ) | Not formally established for quantification in the primary source. | |
| Method Precision (% CV) | 1.3% (for BZP) | [4] |
| Method Accuracy | -1.38% (for BZP) | [4] |
| Recovery | 98.5% (for BZP) | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters and Performance (Based on Benzylpiperazine - BZP)
| Parameter | Value | Reference |
| Linearity Range | 1 - 50 ng/mL | [2] |
| Correlation Coefficient (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range. | |
| Limit of Quantitation (LOQ) | 5 ng/mL | [2] |
| Method Precision (% CV) | < 10% | [2] |
| Method Accuracy | > 90% | [2] |
| Recovery | 78 - 91% | [3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
This protocol is adapted from the SWGDRUG monograph for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Helium (carrier gas, ultra-high purity)
-
GC vials with inserts
2. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: DB-1 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
3. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards and quality control samples by serial dilution of the stock solution to cover the desired calibration range.
-
For analysis, dilute samples to a concentration of approximately 4 mg/mL in methanol.
4. GC-MS Instrumental Conditions
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min
-
Ramp to 300°C at 12°C/min
-
Hold at 300°C for 9.0 min
-
-
MSD Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan
-
Mass Scan Range: 30-550 amu
-
Expected Retention Time: Approximately 12.283 min
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
GC-MS Analysis Workflow
Protocol 2: High-Sensitivity Quantitative Analysis of this compound by LC-MS/MS (Guideline)
This protocol is a guideline based on a validated method for benzylpiperazine (BZP) and should be validated for this compound.[2]
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., this compound-d8 (if available) or a suitable analogue
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
2. Instrumentation
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
3. Sample Preparation
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Prepare a working stock solution by diluting the primary stock.
-
Create calibration standards and quality control (QC) samples by spiking the working stock solution into a suitable matrix (e.g., blank solvent or matrix of interest).
-
Prepare an internal standard working solution.
-
For analysis, mix the sample (or standard/QC) with the internal standard solution and an appropriate precipitation solvent (e.g., acetonitrile).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for injection.
4. LC-MS/MS Instrumental Conditions (Starting Point)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
Start at 5% B
-
Linearly increase to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and re-equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
-
Example MRM transitions for BZP are often m/z 177 -> 91 and 177 -> 134.
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in unknown samples using the calibration curve.
LC-MS/MS Analysis Workflow
Protocol 3: Qualitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.
1. Materials and Reagents
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, if the sample is a salt, or Chloroform-d - CDCl₃ for the free base)
-
Internal standard (e.g., Tetramethylsilane - TMS, or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TSP for aqueous solutions)
2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation
-
Dissolve approximately 6 mg of the this compound sample in the appropriate deuterated solvent containing the internal standard in an NMR tube.
4. NMR Acquisition Parameters (¹H NMR)
-
Pulse Angle: 90°
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -3 to 13 ppm)
-
Delay between pulses: 45 seconds
-
Acquire other spectra as needed (e.g., ¹³C NMR, COSY, HSQC) for full structural elucidation.
5. Data Analysis
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and determine the chemical shifts relative to the internal standard.
-
Compare the obtained spectrum with a reference spectrum of this compound for identification.
Protocol 4: Qualitative Analysis by Infrared (IR) Spectroscopy
This protocol is for the identification of this compound based on its vibrational modes.
1. Materials and Reagents
-
This compound sample
2. Instrumentation
-
Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
3. Sample Preparation
-
If using an ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
If preparing a KBr pellet, mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent pellet.
4. FTIR Acquisition Parameters
-
Scan Range: Typically 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 scans for both the background and the sample.
5. Data Analysis
-
Collect a background spectrum.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands and compare them to a reference spectrum of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for selecting an appropriate analytical method for this compound based on the analytical goal.
Method Selection Logic
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
Application Note: Analysis of 1,4-Dibenzylpiperazine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1,4-Dibenzylpiperazine (DBZP) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a derivative of piperazine (B1678402) and is sometimes found as an impurity in the synthesis of benzylpiperazine (BZP), a recreational drug.[1] This document outlines the necessary instrumentation, sample preparation, and analytical conditions for the successful separation and identification of this compound in various matrices. The provided methodologies are intended to serve as a guide for researchers in forensic science, toxicology, and pharmaceutical quality control.
Introduction
This compound (DBZP) is a chemical compound that can be a byproduct in the manufacturing of benzylpiperazine (BZP), a substance with stimulant effects.[1][2] The presence of DBZP can be an indicator of the quality and synthesis route of BZP.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] It offers high chromatographic resolution and provides structural information through mass spectral fragmentation patterns, making it an ideal method for the analysis of this compound.
Principle of GC-MS
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer, and a detector generates a mass spectrum, which serves as a molecular fingerprint for identification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (ACS grade or higher)
-
Helium (99.999% purity)
-
Internal Standard (e.g., dimethylphthalate), if quantitative analysis is desired[3]
Sample Preparation
A simple dilution in a suitable organic solvent is typically sufficient for the analysis of this compound standards or in non-complex matrices.
Protocol for Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in methanol to achieve a desired concentration (e.g., 1 mg/mL).[3]
-
For quantitative analysis, add an internal standard to the solution.[3]
-
If necessary, perform serial dilutions to prepare calibration standards.
-
Filter the solution if any particulate matter is present.[3]
For complex matrices such as biological fluids or seized materials, a more extensive sample preparation involving extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be required to remove interfering substances.[4][5]
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of this compound, based on established methods.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial temperature 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 30-550 amu |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| MSD Transfer Line | 280°C |
Data Analysis and Expected Results
Retention Time
Under the specified chromatographic conditions, this compound is expected to have a retention time of approximately 12.283 minutes.
Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion ([M]+) is expected at m/z 266. The base peak is typically observed at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), which is a common fragment for benzyl-containing compounds. Other significant ions include m/z 175, 134, and 120.[6]
Table of Characteristic Ions for this compound:
| m/z | Proposed Fragment |
| 266 | Molecular Ion [M]+ |
| 175 | [M - C7H7]+ |
| 134 | [C9H12N]+ |
| 120 | [C8H10N]+ |
| 91 | [C7H7]+ (Base Peak) |
Quantitative Data Summary
While specific quantitative validation data for this compound is not widely published, the following table presents typical performance characteristics for the GC-MS analysis of related piperazine derivatives.[4][5] Method validation is essential to determine the precise linearity, limit of detection (LOD), and limit of quantification (LOQ) for this compound in a specific matrix.
| Parameter | Typical Value Range (for piperazine derivatives) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Disclaimer: The data in this table is illustrative and based on the analysis of other piperazine compounds.[4][5] These values should be experimentally determined for this compound through a comprehensive method validation study.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the identification of this compound. The detailed experimental protocol and instrument parameters serve as a valuable resource for researchers and scientists. For quantitative applications, it is imperative to perform a thorough method validation to establish performance characteristics such as linearity, accuracy, precision, LOD, and LOQ within the laboratory's specific context and for the matrix of interest.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1,4-Dibenzylpiperazine, a disubstituted piperazine (B1678402) that can be a synthetic precursor or an impurity in the synthesis of other psychoactive compounds. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for sample preparation and data acquisition, and includes a protocol for its synthesis.
Introduction
This compound is a symmetrical molecule with a central piperazine ring N,N'-disubstituted with two benzyl (B1604629) groups. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and as a reference standard in synthetic chemistry and drug development. NMR spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons. The data presented here is for the dihydrochloride (B599025) salt in deuterium (B1214612) oxide (D₂O), as this is commonly available reference data.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound Dihydrochloride in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~4.41 | Singlet | 4H | Benzylic protons (-CH₂-Ph) |
| ~3.52 | Broad Singlet | 8H | Piperazine ring protons (-CH₂-N-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~62 | Benzylic carbon (-CH₂-Ph) |
| ~52 | Piperazine ring carbon (-CH₂-N-CH₂-) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized by the direct N-alkylation of piperazine with an excess of benzyl chloride.
Materials:
-
Piperazine
-
Benzyl chloride (2.2 equivalents)
-
A suitable base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile (B52724) or ethanol)
-
Hydrochloric acid (for salt formation, optional)
-
Ethyl acetate (B1210297) and hexane (B92381) (for purification)
Procedure:
-
In a round-bottom flask, dissolve piperazine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add benzyl chloride (2.2 equivalents) to the reaction mixture, while stirring. The reaction may be exothermic, so cooling in an ice bath might be necessary.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitoring by TLC or GC-MS is recommended).
-
Once the reaction is complete, filter off any solid byproducts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
-
For the preparation of the dihydrochloride salt, dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid. The precipitate can be collected by filtration.
Protocol 2: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base or D₂O for the hydrochloride salt) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃ (δ = 0.00 ppm) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O (δ = 0.00 ppm), for chemical shift referencing.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of at least -1 to 10 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the internal standard.
-
Visualizations
Below are diagrams illustrating the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound with NMR assignments.
Caption: Workflow for the synthesis and NMR analysis of this compound.
References
Application Notes and Protocols for 1,4-Dibenzylpiperazine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylpiperazine (DBZP) is a piperazine (B1678402) derivative that is structurally related to the psychoactive substance benzylpiperazine (BZP).[1][2][3] It is often identified as a byproduct in the synthesis of BZP.[3] While research on DBZP is less extensive than on its parent compound, studies indicate that it is a behaviorally active substance with potential effects on the central nervous system.[1] These application notes provide an overview of the known pharmacological properties of this compound and detailed protocols for its investigation as a research chemical, particularly in the context of neuroscience and drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | DBZP, 1,4-bis(phenylmethyl)-piperazine | [4] |
| Molecular Formula | C₁₈H₂₂N₂ | [3] |
| Molar Mass | 266.38 g/mol | [3] |
| Appearance | White solid (hydrochloride salt) | [4] |
| Solubility | Soluble in methanol (B129727) and PBS (pH 7.2) | [4] |
Postulated Mechanism of Action
Direct in vitro binding data for this compound is limited. However, based on its structural similarity to BZP and its behavioral effects in animal models, its mechanism of action is likely to involve the modulation of monoamine neurotransmitter systems.[1] BZP is known to act as a releasing agent and reuptake inhibitor at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[5][6] It also exhibits activity as a non-selective agonist at various serotonin receptors.[5] It is hypothesized that DBZP shares these targets, albeit with potentially different potencies.
Interaction with Monoamine Transporters
BZP demonstrates a higher potency for DAT and NET compared to SERT.[1][5] This profile is consistent with its stimulant-like effects. The behavioral data for DBZP, which shows it substituting for methamphetamine in drug discrimination studies, suggests a significant interaction with the dopaminergic system.[1]
Interaction with Serotonin Receptors
BZP interacts with a range of serotonin receptors, including 5-HT₂A, which may contribute to its mild hallucinogenic effects at high doses.[5] The potential interaction of DBZP with these receptors warrants investigation to fully characterize its pharmacological profile.
Quantitative Data
Table 1: In Vitro Monoamine Transporter Activity of Benzylpiperazine (BZP)
| Transporter | EC₅₀ (nM) for Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
Data is for Benzylpiperazine (BZP) and is provided as a reference for the potential activity of this compound.[5]
Table 2: In Vivo Behavioral Effects of this compound (DBZP)
| Assay | Species | Training Drug | ED₅₀ (mg/kg) |
| Drug Discrimination | Rat | Methamphetamine | 19.54 |
Experimental Protocols
Caution: this compound is a research chemical and should be handled with appropriate personal protective equipment (PPE) in a laboratory setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Locomotor Activity Assay
This protocol is designed to assess the stimulant or depressant effects of this compound on spontaneous motor activity in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Locomotor activity chambers with infrared beam detection systems[7][8]
-
Male Swiss-Webster mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.[7][8] On the day prior to testing, habituate the animals to the locomotor activity chambers for 30-60 minutes.
-
Drug Preparation: Dissolve this compound hydrochloride in the vehicle to the desired concentrations.
-
Baseline Activity: On the test day, administer a vehicle injection (i.p.) to each mouse and immediately place it in the locomotor activity chamber. Record activity for a set period (e.g., 60 minutes) to establish a baseline.
-
Drug Administration: On a subsequent day, administer the prepared doses of this compound (i.p.) to different groups of mice. A vehicle control group must be included.
-
Data Recording: Immediately after injection, place each mouse in the locomotor activity chamber and record activity for a predetermined duration (e.g., 120 minutes). Data is typically collected in 5- or 10-minute bins.
-
Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol for Drug Discrimination Assay
This protocol determines whether the subjective effects of this compound are similar to a known drug of abuse, such as methamphetamine.[9][10]
Materials:
-
This compound hydrochloride
-
Training drug (e.g., methamphetamine hydrochloride)
-
Vehicle (e.g., 0.9% saline)
-
Standard two-lever operant conditioning chambers[11]
-
Food reinforcers (e.g., sucrose (B13894) pellets)
-
Male Sprague-Dawley rats (or other appropriate strain), food-restricted to 85-90% of their free-feeding body weight.
Procedure:
-
Lever Training: Train the rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Discrimination Training:
-
On training days, administer either the training drug (e.g., 1 mg/kg methamphetamine, i.p.) or the vehicle.
-
Following drug administration, reinforce responses on one lever (the "drug lever").
-
Following vehicle administration, reinforce responses on the other lever (the "vehicle lever").
-
Alternate drug and vehicle training days until the rats reliably press the correct lever (>80% accuracy).[9]
-
-
Test Sessions:
-
Once training criteria are met, begin test sessions.
-
Administer a dose of this compound or the vehicle.
-
Place the rat in the operant chamber and allow it to respond on either lever. No reinforcement is delivered during the test session.
-
Record the number of presses on each lever.
-
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution is generally defined as >80% of responses on the drug lever. No substitution is <20% on the drug lever. Partial substitution falls in between.
Protocol for Conditioned Place Preference (CPP) Assay
This protocol assesses the rewarding or aversive properties of this compound.[12][13][14][15]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Conditioned place preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)[12][14]
-
Video tracking software
-
Male mice or rats
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial preference. An unbiased design randomly assigns drug pairing, while a biased design pairs the drug with the initially non-preferred compartment.[12]
-
-
Conditioning:
-
This phase typically lasts for 4-8 days with alternating injections.
-
On "drug" days, administer this compound and confine the animal to one of the compartments for a set period (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
-
Post-Conditioning (Test):
-
On the test day, the animal receives no injection.
-
Place the animal in the central compartment and allow free access to all compartments for the same duration as the pre-conditioning phase.
-
Record the time spent in each compartment.
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Visualizations
Postulated Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound, based on its presumed interaction with dopaminergic and serotonergic systems.
Caption: Postulated dopaminergic signaling pathway of this compound.
Caption: Postulated serotonergic signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the behavioral characterization of this compound.
Caption: Experimental workflow for behavioral characterization.
Safety and Handling
-
Hazard Statement: Harmful if swallowed.
-
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed: Call a poison center/doctor if you feel unwell.
-
Rinse mouth.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
-
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
This document is intended for research purposes only and does not constitute an endorsement of this compound for human or veterinary use. Researchers should consult relevant safety data sheets (SDS) and conduct their own risk assessments before handling this compound.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. va.gov [va.gov]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 15. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dibenzylpiperazine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological applications of 1,4-Dibenzylpiperazine (DBZP), a piperazine (B1678402) derivative with emerging interest in neuroscience research. This document details its known behavioral effects, putative mechanisms of action, and protocols for its investigation.
Introduction
This compound (DBZP) is a disubstituted piperazine that is structurally related to the recreational drug benzylpiperazine (BZP). It is often found as a byproduct in the illicit synthesis of BZP.[1][2][3] While initially investigated in the context of drugs of abuse, recent studies have suggested a more complex neuropharmacological profile for DBZP, including potential interactions with sigma receptors and effects on memory and anxiety-like behaviors.[1][3][4] These notes are intended to serve as a guide for researchers exploring the neuropharmacological properties of DBZP.
Neuropharmacological Profile
The primary neuropharmacological characteristic of N,N-dibenzylpiperazines is their high affinity for sigma receptors.[4] While specific binding data for this compound is not widely available in the public literature, studies on its derivatives suggest a potential for high affinity at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4] The anticocaine activity of this class of compounds, specifically in attenuating cocaine-induced convulsions, may be more closely associated with their binding to σ₂ receptors.[4]
Behavioral studies indicate that DBZP possesses a pharmacological profile distinct from many other piperazine derivatives. It has been shown to fully substitute for methamphetamine in drug discrimination paradigms, suggesting stimulant-like subjective effects, albeit with lower potency than methamphetamine itself.[1][2] However, unlike typical stimulants, DBZP tends to decrease locomotor activity at higher doses.[1] Furthermore, DBZP has demonstrated anxiogenic and myo-relaxant properties and has been observed to enhance the acquisition of memory in preclinical models.[3]
Data Presentation
Table 1: Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Species | Key Findings | Quantitative Data (Example) | Reference |
| Locomotor Activity | Mouse | Dose-dependent decrease in locomotor activity. | ED₅₀ = 82.4 ± 0.04 mg/kg | [1] |
| Drug Discrimination (vs. Methamphetamine) | Rat | Fully substituted for the discriminative stimulus effects of methamphetamine. | ED₅₀ = 19.54 ± 0.06 mg/kg | [1] |
| Drug Discrimination (vs. Cocaine) | Rat | Produced sub-threshold levels of drug-appropriate responding. | 67% drug-appropriate responding at highest dose tested. | [1] |
| Drug Discrimination (vs. MDMA) | Rat | Produced sub-threshold levels of drug-appropriate responding. | 60% drug-appropriate responding at highest dose tested. | [1] |
| Passive Avoidance Test | Mouse | Enhanced acquisition of memory. | N/A | [3] |
| Hole-Board Test | Mouse | Reduced head-dipping behavior, suggesting anxiogenic effects. | N/A | [3] |
| Myo-relaxant Effects | Mouse | Showed a strong myo-relaxant effect. | N/A | [3] |
Table 2: Receptor Binding Affinity of this compound Derivatives (Indicative)
| Receptor Subtype | Ligand | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | Derivative of this compound | High Affinity (Specific value not provided for parent compound) | [4] |
| Sigma-2 (σ₂) | Derivative of this compound | High Affinity (Specific value not provided for parent compound) | [4] |
Experimental Protocols
Protocol 1: Sigma Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for sigma-1 and sigma-2 receptors and can be used to determine the binding affinity of this compound.[5][6]
Materials:
-
Receptor Source: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).
-
Radioligand for σ₁: --INVALID-LINK---Pentazocine (final concentration ~2-5 nM).
-
Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolyl-guanidine) (final concentration ~3-5 nM).
-
Masking Agent for σ₂ Assay: (+)-Pentazocine (final concentration 1 µM) to block binding to σ₁ sites.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound (DBZP) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel or Packard cell harvester with GF/B filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Prepare serial dilutions of DBZP in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, haloperidol, and membrane preparation.
-
Test Compound Binding: Assay buffer, radioligand, DBZP dilution, and membrane preparation. (For σ₂ assay, also add (+)-pentazocine to all wells).
-
-
Incubate the plates at 37°C for 90 minutes for σ₁ or at room temperature for 120 minutes for σ₂.
-
Terminate the incubation by rapid filtration through the GF/B filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of DBZP that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Locomotor Activity Assay in Mice
This protocol is based on the methodology described by Dolan et al. (2018).[1]
Materials:
-
Male Swiss-Webster mice.
-
Locomotor activity chambers equipped with photobeam detectors.
-
This compound (DBZP) dissolved in 0.9% saline.
-
Vehicle control (0.9% saline).
-
Positive control (e.g., methamphetamine).
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Place individual mice into the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administer DBZP (e.g., 5, 10, 25, 50, 100 mg/kg, i.p.), vehicle, or a positive control.
-
Immediately return the mice to the activity chambers.
-
Record locomotor activity (e.g., horizontal beam breaks) continuously for a period of 60-120 minutes.
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity over the entire session.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of DBZP to the vehicle control.
-
If a dose-dependent effect is observed, an ED₅₀ value can be calculated.
Protocol 3: Drug Discrimination Assay in Rats
This protocol is based on the methodology described by Dolan et al. (2018).[1]
Materials:
-
Male Sprague-Dawley rats.
-
Standard two-lever operant conditioning chambers.
-
Training drug (e.g., methamphetamine, 1 mg/kg, i.p.).
-
Vehicle (0.9% saline).
-
This compound (DBZP).
-
Food pellets for reinforcement.
Procedure:
-
Training Phase:
-
Food-deprive the rats to 85-90% of their free-feeding body weight.
-
Train the rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Once lever pressing is established, begin discrimination training. On alternate days, administer either the training drug or vehicle.
-
Following drug administration, reinforce responses on the "drug-correct" lever. Following vehicle administration, reinforce responses on the "vehicle-correct" lever.
-
Continue training until the rats reliably press the correct lever (e.g., >80% accuracy for several consecutive sessions).
-
-
Testing Phase:
-
Once the discrimination is acquired, substitution tests with DBZP can be conducted.
-
Administer a dose of DBZP and place the rat in the operant chamber.
-
During test sessions, presses on either lever are recorded but not reinforced (extinction) to avoid influencing the choice.
-
Test sessions are interspersed with training sessions to maintain the discrimination.
-
Data Analysis:
-
The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full substitution is generally defined as ≥80% of responses on the drug-correct lever.
-
Partial substitution is typically defined as 20-79% of responses on the drug-correct lever.
-
Calculate the ED₅₀ for substitution if a dose-dependent effect is observed.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for profiling DBZP.
Caption: Logical relationship of DBZP's neuropharmacological effects.
References
- 1. [PDF] The Modified Hole Board - Measuring Behavior, Cognition and Social Interaction in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Passive avoidance (step-down test) [protocols.io]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Dibenzylpiperazine as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dibenzylpiperazine (DBZP) scaffold is a key structural motif in medicinal chemistry, primarily recognized for its role as a synthetic byproduct in the clandestine production of the recreational drug benzylpiperazine (BZP).[1][2][3] While often viewed as an impurity, the dibenzylpiperazine core and its analogs possess inherent biological activity, warranting further investigation for therapeutic applications. This document provides an overview of the known biological effects of this compound, protocols for its synthesis and biological evaluation, and insights into its potential as a scaffold for drug design.
The piperazine (B1678402) ring is a versatile scaffold in drug discovery, with numerous derivatives developed for a wide range of therapeutic areas. The addition of benzyl (B1604629) groups at the 1 and 4 positions imparts specific physicochemical properties that influence the molecule's interaction with biological targets, particularly within the central nervous system.
Biological Activity and Data Presentation
One key study evaluated the discriminative stimulus effects of DBZP in rats trained to discriminate methamphetamine from saline. In this assay, DBZP fully substituted for methamphetamine, indicating a similar subjective effect.[1]
Table 1: In Vivo Behavioral Potency of this compound
| Compound | Assay | Species | Potency (ED₅₀) | 95% Confidence Interval | Reference |
| This compound (DBZP) | Methamphetamine Discrimination | Rat | 19.54 ± 0.06 mg/kg | 5.37 – 71.01 mg/kg | [1] |
While direct quantitative data for DBZP is limited, studies on structurally related 1,4-diphenethylpiperazine (B14732994) analogs provide insight into the potential of this scaffold to interact with monoamine transporters. For instance, analogs of 1,4-diphenethylpiperazine have been evaluated as inhibitors of the vesicular monoamine transporter-2 (VMAT2).
Table 2: In Vitro Inhibition of Vesicular Monoamine Transporter-2 (VMAT2) by 1,4-Diphenethylpiperazine Analogs
| Compound | Assay | Kᵢ (nM) | Reference |
| Analog 6b | [³H]DA uptake | 35 | [4] |
| Analog 6e | [³H]DA uptake | 48 | [4] |
| Analog 9a | [³H]DA uptake | 37 | [4] |
| Lobelane (Reference) | [³H]DA uptake | 45 | [4] |
This data is provided for structurally related compounds to illustrate the potential for quantitative biological evaluation of the 1,4-disubstituted piperazine scaffold.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
Piperazine
-
Benzyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve piperazine in a suitable solvent such as dichloromethane.
-
Add at least two equivalents of a base, such as triethylamine, to the solution.
-
Slowly add two equivalents of benzyl chloride to the reaction mixture at a controlled temperature, typically between 0-25°C.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Protocol 2: Locomotor Activity Assay in Mice
This protocol outlines a standard procedure for assessing the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound hydrochloride dissolved in 0.9% saline
-
Male C57BL/6J mice
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound hydrochloride (or vehicle) intraperitoneally (i.p.) at the desired doses.
-
Immediately after injection, place each mouse individually into the center of an open-field arena.
-
Record the locomotor activity for a predefined period, typically 30-60 minutes, using an automated video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arenas thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Protocol 3: Drug Discrimination Assay in Rats
This protocol describes a two-lever drug discrimination procedure to evaluate the subjective effects of this compound.
Materials:
-
This compound hydrochloride dissolved in 0.9% saline
-
Training drug (e.g., (+)-methamphetamine hydrochloride) dissolved in 0.9% saline
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
Food pellets for reinforcement
Procedure:
-
Training Phase:
-
Train rats to press one lever ("drug lever") for a food reward following an i.p. injection of the training drug (e.g., methamphetamine).
-
Train the same rats to press a second lever ("saline lever") for a food reward following an i.p. injection of saline.
-
Continue training until the rats reliably select the correct lever based on the injection they received.
-
-
Testing Phase:
-
On test days, administer a dose of this compound and place the rat in the operant chamber.
-
Allow the rat to respond on either lever. The percentage of responses on the "drug lever" is recorded.
-
Full substitution is considered to have occurred if the percentage of drug-lever responding is 80% or greater.
-
A dose-response curve can be generated to determine the ED₅₀ value for substitution.
-
Visualizations
Signaling Pathways
The behavioral effects of this compound and related compounds are believed to be mediated through their interaction with dopaminergic and serotonergic systems. The following diagrams illustrate the general signaling pathways of these neurotransmitter systems.
Caption: Dopaminergic signaling pathway and the putative inhibitory action of this compound on the dopamine transporter (DAT).
Caption: Serotonergic signaling pathway and the putative inhibitory action of this compound on the serotonin transporter (SERT).
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents an intriguing starting point for medicinal chemistry campaigns targeting the central nervous system. While its initial characterization has been in the context of illicit drug synthesis, the inherent activity of this scaffold at monoamine transporters suggests potential for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, biological activity, and therapeutic potential of this compound and its analogs. Further research is warranted to elucidate the specific molecular interactions and to explore the structure-activity relationships of this versatile chemical scaffold.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Semantic Scholar [semanticscholar.org]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) derivative. It is often identified as a byproduct in the synthesis of the recreational drug benzylpiperazine (BZP).[1][2][3] While in vivo studies suggest that DBZP is a behaviorally active compound with effects comparable to BZP, albeit with lower potency, there is a notable lack of published data on its specific in vitro pharmacological profile.[3][4] One study explicitly states that the effects of DBZP in in vitro mechanistic assays have not been tested.[4]
These application notes provide a set of proposed in vitro assays to characterize the pharmacological properties of this compound. The protocols are based on standard methodologies used for analogous piperazine compounds that interact with monoamine systems. The objective is to guide researchers in investigating the potential mechanisms of action of DBZP, particularly its interaction with monoamine transporters and receptors.
Proposed In Vitro Assays
Based on the known pharmacology of structurally related piperazine derivatives such as BZP, which acts as a monoamine releasing agent and reuptake inhibitor, the following in vitro assays are proposed to elucidate the mechanism of action of this compound.[4][5]
Table 1: Proposed In Vitro Assays for this compound
| Assay Type | Target | Key Parameters to be Determined |
| Receptor Binding Assay | Dopamine (B1211576) Transporter (DAT) | Ki (inhibition constant) |
| Serotonin (B10506) Transporter (SERT) | Ki (inhibition constant) | |
| Norepinephrine (B1679862) Transporter (NET) | Ki (inhibition constant) | |
| 5-HT1A Receptor | Ki (inhibition constant) | |
| 5-HT2A Receptor | Ki (inhibition constant) | |
| Neurotransmitter Uptake Assay | Synaptosomes or HEK293 cells expressing DAT, SERT, NET | IC50 (half-maximal inhibitory concentration) |
| Functional Assay (cAMP) | CHO cells expressing D2 receptors | EC50 (half-maximal effective concentration), Emax (maximum effect) |
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol is designed to determine the binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell membrane preparations from the above cells
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT), [3H]nisoxetine (for NET)
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM fluoxetine (B1211875) (for SERT), 10 µM desipramine (B1205290) (for NET)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation (20-40 µg protein per well).
-
Add the appropriate radioligand at a concentration close to its Kd value.
-
Add varying concentrations of this compound to the experimental wells.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the corresponding non-specific binding inhibitor.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
This protocol measures the ability of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes or transfected cells.
Materials:
-
Rat brain synaptosomes or HEK293 cells expressing DAT, SERT, or NET
-
Radiolabeled neurotransmitters: [3H]dopamine, [3H]serotonin, [3H]norepinephrine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound stock solution (in DMSO)
-
Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the uptake buffer.
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control inhibitors for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Quantify the radioactivity in the filters using a liquid scintillation counter.
-
Determine the non-specific uptake by conducting parallel experiments at 4°C.
-
Calculate the percentage of inhibition of specific uptake at each concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway and Assay Workflow Diagrams
Caption: Proposed interaction of this compound with monoamine transporters.
Caption: General workflow for radioligand binding assays.
Caption: Potential GPCR signaling pathway for investigation.
Data Presentation
The following table illustrates how quantitative data from the proposed assays could be presented. The values provided are hypothetical and for illustrative purposes only.
Table 2: Hypothetical In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Parameter | Hypothetical Value |
| Dopamine Transporter (DAT) | Radioligand Binding | Ki (nM) | 150 |
| Serotonin Transporter (SERT) | Radioligand Binding | Ki (nM) | 800 |
| Norepinephrine Transporter (NET) | Radioligand Binding | Ki (nM) | 350 |
| Dopamine Transporter (DAT) | Neurotransmitter Uptake | IC50 (nM) | 250 |
| Serotonin Transporter (SERT) | Neurotransmitter Uptake | IC50 (nM) | >1000 |
| Norepinephrine Transporter (NET) | Neurotransmitter Uptake | IC50 (nM) | 500 |
| 5-HT2A Receptor | Radioligand Binding | Ki (nM) | 450 |
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro characterization of this compound. By employing these standard assays, researchers can systematically investigate its interaction with key molecular targets within the central nervous system, thereby elucidating its mechanism of action and comparing its pharmacological profile to that of other psychoactive piperazine derivatives. The resulting data will be crucial for understanding its potential neuropharmacological and toxicological properties.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Animal Models in 1,4-Dibenzylpiperazine Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dibenzylpiperazine (DBZP) is a piperazine (B1678402) derivative that is often found as a by-product in the illicit synthesis of benzylpiperazine (BZP).[1][2] While research into its pharmacological effects is not as extensive as for its parent compounds, preliminary studies in animal models have begun to elucidate its behavioral profile. These application notes provide an overview of the established rodent models and experimental protocols for investigating the abuse liability and psychoactive effects of DBZP.
The primary animal models utilized in DBZP research are mice and rats, focusing on behavioral assays that are predictive of subjective effects in humans.[1] These include locomotor activity tests, conditioned place preference (CPP) assays, and drug discrimination paradigms.[1] The data generated from these models are crucial for understanding the potential for abuse and the neuropharmacological mechanisms of DBZP.
Behavioral Pharmacology Studies
Locomotor Activity Assay
Application: To assess the stimulant or depressant effects of this compound on spontaneous motor activity.
Animal Model: Swiss-Webster Mice.[3][4]
Protocol:
-
Acclimation: Individually house mice in the testing environment for at least 60 minutes prior to drug administration to allow for habituation to the novel environment.
-
Drug Preparation: Dissolve this compound hydrochloride (DBZP) in 0.9% saline.[3]
-
Administration: Administer DBZP intraperitoneally (i.p.) in a volume of 10 ml/kg.[3] A range of doses should be tested to establish a dose-response curve.
-
Data Collection: Immediately after injection, place the mice in an open-field activity monitoring system. Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute intervals for a total of at least 60 minutes.
-
Data Analysis: Analyze the data to determine the time course and dose-dependent effects of DBZP on locomotor activity. Compare the effects to a vehicle control group. The effective dose for a significant decrease in locomotor activity can be calculated (ED50).[3]
Experimental Workflow:
Caption: Workflow for the locomotor activity assay.
Quantitative Data Summary:
| Animal Model | Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | ED50 (mg/kg) | Reference |
| Swiss-Webster Mice | DBZP | Not specified, but 100 mg/kg tested | Dose-dependent decrease | 82.4 ± 0.04 | [3] |
Conditioned Place Preference (CPP) Assay
Application: To evaluate the rewarding or aversive properties of this compound.
Animal Model: Swiss-Webster Mice.[3]
Protocol:
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers, separated by a neutral central chamber.
-
Pre-Conditioning (Day 1): Allow mice to freely explore all three chambers for 15-30 minutes to determine initial place preference.
-
Conditioning (Days 2-4):
-
Drug Pairing: On alternating days, administer DBZP (i.p.) and confine the mouse to one of the conditioning chambers for 30 minutes.
-
Vehicle Pairing: On the other days, administer the vehicle (0.9% saline) and confine the mouse to the opposite conditioning chamber for 30 minutes. The pairing of drug/vehicle to a specific chamber should be counterbalanced across subjects.
-
-
Post-Conditioning Test (Day 5): Place the mouse in the central chamber and allow free access to all three chambers for 15-30 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning phase indicates a rewarding effect. Conversely, a significant decrease suggests aversive properties.
Experimental Workflow:
Caption: Workflow for the conditioned place preference assay.
Quantitative Data Summary:
| Animal Model | Compound | Dose Range (mg/kg, i.p.) | Outcome | Reference |
| Swiss-Webster Mice | DBZP | Not specified | No place preference observed | [1] |
Drug Discrimination Assay
Application: To assess the interoceptive (subjective) effects of this compound by determining if it substitutes for a known drug of abuse.
Animal Model: Sprague-Dawley Rats.[1]
Protocol:
-
Training:
-
Train rats to discriminate between a specific drug (e.g., methamphetamine, cocaine, MDMA, or DOM) and vehicle (0.9% saline) in a two-lever operant conditioning chamber.
-
Reinforce lever presses with a food reward (e.g., sucrose (B13894) pellets) only on the correct lever (one for drug, one for vehicle) after drug or vehicle administration.
-
Continue training until rats reliably press the correct lever based on the administered substance.
-
-
Drug Preparation: Dissolve DBZP hydrochloride in 0.9% saline.[3]
-
Test Sessions:
-
Once training criteria are met, administer various doses of DBZP (i.p.) in a volume of 3 ml/kg before placing the rat in the operant chamber.[3]
-
Allow the rat to respond on either lever. No reinforcement is provided during test sessions.
-
-
Data Collection: Record the number of presses on each lever. The percentage of drug-appropriate responding (%DAR) is calculated as (presses on the drug-associated lever / total presses) * 100.
-
Data Analysis: Full substitution is generally considered to be ≥80% DAR. Partial substitution is between 20% and 80% DAR, and no substitution is <20% DAR. Calculate the ED50 for substitution if a dose-dependent effect is observed.
Experimental Workflow:
Caption: Workflow for the drug discrimination assay.
Quantitative Data Summary:
| Animal Model | Training Drug (Dose, i.p.) | Test Compound | Test Dose Range (mg/kg, i.p.) | % Drug-Appropriate Responding (Max) | Outcome | ED50 (mg/kg) | Reference |
| Sprague-Dawley Rats | (+)-Methamphetamine (1 mg/kg) | DBZP | 5 - 50 | 98% | Full Substitution | 19.54 ± 0.06 | [3] |
| Sprague-Dawley Rats | (-)-Cocaine | DBZP | Not specified | 67% | Sub-threshold | Not applicable | [3] |
| Sprague-Dawley Rats | (±)-MDMA | DBZP | Not specified | 60% | Sub-threshold | Not applicable | [3] |
| Sprague-Dawley Rats | (-)-DOM | DBZP | Not specified | 17% | No Substitution | Not applicable | [3] |
Adverse Effects: Convulsions were observed in some rats at a dose of 100 mg/kg of DBZP.[3]
Pharmacokinetics and Neurotoxicology
Currently, there is a lack of publicly available, detailed pharmacokinetic and neurotoxicology data specifically for this compound in animal models. Research has primarily focused on its behavioral pharmacology as a byproduct of BZP synthesis.[1][5] Further studies are warranted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of DBZP, as well as its potential for neurotoxicity. Future research in this area would likely involve standard protocols for pharmacokinetic analysis (e.g., serial blood sampling after administration and analysis using LC-MS/MS) and neurotoxicity assessments (e.g., histopathology of brain tissue, assessment of neuroinflammatory markers, and more specific behavioral tests for cognitive and neurological function).
Signaling Pathway Hypothesis: Based on its substitution for methamphetamine, it is hypothesized that DBZP may interact with the dopaminergic system, potentially by promoting dopamine (B1211576) release or inhibiting its reuptake, similar to other psychostimulants.[1][3] However, the precise molecular targets and signaling pathways have not been fully elucidated.
Caption: Hypothesized pathway for DBZP's behavioral effects.
References
- 1. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibenzylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 1,4-Dibenzylpiperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Direct N-Alkylation: This method involves the reaction of piperazine (B1678402) with two equivalents of a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[1]
-
Reductive Amination: This is a one-pot, two-step process where piperazine reacts with two equivalents of benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[1][2] This method is particularly useful for preventing the formation of quaternary ammonium (B1175870) salts.[1]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound synthesis?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete Reactions: The reaction may not have proceeded to completion. This can be addressed by extending the reaction time or increasing the temperature.[3]
-
Side Reactions: The formation of byproducts, most notably the mono-substituted 1-benzylpiperazine (B3395278), consumes the reactants and reduces the yield of the desired product.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency.[1][5]
-
Poor Quality of Reagents: Impurities in starting materials can lead to side reactions and lower overall yields.
Q3: How can I minimize the formation of the mono-substituted byproduct, 1-benzylpiperazine?
A3: Minimizing the formation of 1-benzylpiperazine is crucial for maximizing the yield of the di-substituted product. Key strategies include:
-
Control of Stoichiometry: Using a precise 1:2 molar ratio of piperazine to benzyl chloride (or benzaldehyde) is critical to drive the reaction towards di-substitution. An excess of the benzylating agent can also be employed.[4]
-
Reaction Temperature: Running the reaction at an appropriate temperature is important. Elevated temperatures can sometimes lead to an increase in byproduct formation.[4]
-
Slow Addition of Reagents: Adding the benzylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can favor di-substitution over mono-substitution.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Direct N-Alkylation
Symptoms:
-
The final product mass is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis shows a significant amount of unreacted piperazine or 1-benzylpiperazine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry | Ensure a molar ratio of at least 1:2 of piperazine to benzyl chloride. Using a slight excess of benzyl chloride can help drive the reaction to completion. |
| Insufficient Base | Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 2.0 equivalents to effectively neutralize the acid byproduct.[1] |
| Poor Reagent Solubility | Switch to a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all reactants are fully dissolved.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature to 60-80 °C and monitor the reaction progress.[1] |
| Rapid Addition of Benzyl Halide | Add the benzyl chloride solution slowly and dropwise to the piperazine solution to maintain a controlled reaction rate and minimize side reactions.[1] |
Issue 2: Low Yield in Reductive Amination
Symptoms:
-
Low conversion of starting materials to the desired product.
-
Presence of multiple spots on TLC, indicating a mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure the reaction is stirred for an adequate amount of time (e.g., 1-2 hours) after the addition of benzaldehyde before introducing the reducing agent. The use of a protic solvent like isopropanol (B130326) (IPA) can accelerate imine formation.[6] |
| Degradation of Reducing Agent | Sodium triacetoxyborohydride (STAB) can degrade in certain solvents like methanol. Use a more stable solvent such as isopropanol (IPA) or 1,2-dichloroethane (B1671644) (DCE).[6] |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent (e.g., 1.5 equivalents of STAB per aldehyde group) to ensure complete reduction of the iminium ion. |
| Incorrect Work-up Procedure | During the work-up, ensure the pH of the aqueous layer is basic (pH > 8) to fully neutralize acidic byproducts from the reducing agent.[6] |
Issue 3: Product Purification Difficulties
Symptoms:
-
The final product is an oil instead of a crystalline solid.[6]
-
NMR analysis shows broad peaks and the presence of impurities.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of 1-Benzylpiperazine | Purify the crude product using column chromatography on silica (B1680970) gel. |
| Residual Solvent or Reagents | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Washing the crude product with a suitable solvent can help remove unreacted starting materials. |
| Formation of Salts | If the product is isolated as a salt (e.g., hydrochloride), it may have different physical properties. The free base can be obtained by treatment with a base.[7] |
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Alkylated Piperazines
| Method | Reagents | Typical Solvents | Reducing Agent (if applicable) | Common Bases | Typical Yields | Key Advantages |
| Direct N-Alkylation | Piperazine, Benzyl Halide | Acetonitrile (B52724), DMF, Ethanol[1][8] | N/A | K₂CO₃, Cs₂CO₃, DIEA[1][9] | 60-95%[8] | Straightforward, widely used technique. |
| Reductive Amination | Piperazine, Benzaldehyde | Methanol, IPA, DCE[2][6] | NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C[2][10] | N/A | High yields reported[2] | Prevents quaternary ammonium salt formation.[1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperazine with Benzyl Chloride
This protocol is a general procedure and may require optimization based on specific laboratory conditions.
Materials:
-
Piperazine
-
Benzyl Chloride (2.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a dried round-bottom flask, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Slowly add benzyl chloride (2.2 equivalents) to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Reductive Amination of Piperazine with Benzaldehyde
This protocol is a general procedure and may require optimization.
Materials:
-
Piperazine
-
Benzaldehyde (2.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (2.5 equivalents)
-
Isopropanol (IPA) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve piperazine in isopropanol.
-
Add benzaldehyde (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (2.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dibenzylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Dibenzylpiperazine (DBZP). The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The most common impurity in crude this compound is the mono-substituted precursor, 1-benzylpiperazine (B3395278) (BZP). Other potential impurities can include unreacted piperazine (B1678402) and byproducts from side reactions, the formation of which is often dependent on the synthetic route. The presence of DBZP itself is often considered an impurity in BZP synthesis, typically resulting from excessive benzylation or high reaction temperatures.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. The most common and effective methods include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. A known method involves using a mixture of ethanol (B145695) and cyclohexane (B81311).
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as this compound from the more polar 1-benzylpiperazine.
-
Acid-Base Extraction: Useful for separating basic compounds like piperazines from neutral or acidic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of the components in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure of the compound and identify impurities.
Troubleshooting Guides
Recrystallization
Q: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound melts in the hot solvent and separates as a liquid. This can be addressed by:
-
Adding more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil and then allow it to cool slowly.
-
Lowering the cooling temperature: Induce crystallization at a lower temperature by scratching the inside of the flask or by adding a seed crystal.
-
Changing the solvent system: If the problem persists, the solvent may not be suitable. A solvent pair, where the compound is highly soluble in one and poorly soluble in the other, can be effective. For this compound, an ethanol/cyclohexane mixture has been reported to be effective.
Q: No crystals are forming even after the solution has cooled. What is the issue?
A: This is often due to using too much solvent or super-saturation. To induce crystallization:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce nucleation: Scratch the inner surface of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Column Chromatography
Q: My this compound is showing significant tailing on the TLC plate and the column. How can I improve the separation?
A: Tailing of amines on silica (B1680970) gel is a common issue due to their basic nature. To mitigate this:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (B128534) (0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina.
Q: I am having difficulty separating this compound from 1-benzylpiperazine. What solvent system should I use?
A: Since this compound is less polar than 1-benzylpiperazine, a solvent system with relatively low polarity should provide good separation. Start with a non-polar solvent like hexane (B92381) or heptane (B126788) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. A gradient elution may be necessary for optimal separation.
Acid-Base Extraction
Q: The recovery of my this compound is low after acid-base extraction. What could be the reason?
A: Low recovery can be due to several factors:
-
Incomplete protonation or deprotonation: Ensure the pH of the aqueous phase is sufficiently low (pH < 2) during the acidic extraction to fully protonate the piperazine nitrogens and sufficiently high (pH > 10) during the basic extraction to deprotonate them.
-
Insufficient number of extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete transfer of the compound between phases.
-
Emulsion formation: If an emulsion forms at the interface, it can trap the product. Try adding a small amount of brine or filtering the mixture through celite to break the emulsion.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Typical Recovery/Yield | Advantages | Disadvantages |
| Recrystallization | >99% | ~76% (from ethanol/cyclohexane) | Simple, cost-effective for high-purity final product. | Can have lower yields; not suitable for separating impurities with similar solubility. |
| Column Chromatography | >98% | 60-90% (Illustrative) | Excellent for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | >95% | 80-95% (Illustrative) | Good for removing non-basic impurities. | Less effective for separating from other basic impurities like 1-benzylpiperazine. |
Note: The recovery rates for column chromatography and acid-base extraction are illustrative and can vary significantly depending on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Cyclohexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, add cyclohexane dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-cyclohexane mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from 1-benzylpiperazine and other impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a mobile phase of hexane:ethyl acetate (e.g., starting with 95:5) containing 0.1% triethylamine.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexane:ethyl acetate) to elute the desired compound.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
Avoiding byproduct formation in 1,4-Dibenzylpiperazine synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of 1,4-Dibenzylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproduct is 1-benzylpiperazine (B3395278), the mono-substituted intermediate. Depending on the reaction conditions and the purity of the starting materials, other byproducts such as benzyl (B1604629) alcohol may also be formed.[1] this compound itself is often considered a byproduct in syntheses aiming for mono-substituted benzylpiperazine (BZP).[2][3][4][5]
Q2: What are the main causes of 1-benzylpiperazine formation?
A2: The formation of 1-benzylpiperazine is primarily due to incomplete reaction. This can be caused by:
-
Incorrect stoichiometry: An insufficient amount of benzyl chloride relative to piperazine (B1678402).
-
Suboptimal reaction conditions: Reaction time, temperature, and solvent can all influence the extent of the second benzylation.
-
Poor mixing: Inadequate agitation can lead to localized areas of low benzyl chloride concentration.
Q3: Can benzyl alcohol be a significant byproduct?
A3: The formation of benzyl alcohol can occur if there is water present in the reaction mixture, leading to the hydrolysis of benzyl chloride.[1] While generally a minor byproduct in anhydrous conditions, its formation can be accelerated by increased hydrophilicity of the reaction substrate.[1]
Q4: Are there alternative synthesis routes to minimize byproducts?
A4: Yes, a stepwise acylation followed by reduction can offer greater control and minimize byproducts.[6] Another approach is reductive amination, which involves reacting a dicarbonyl compound with an amine in the presence of a reducing agent.[7] Continuous-flow hydrogenation for reductive amination can also offer better control over reaction parameters and suppress byproduct formation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 1-benzylpiperazine in the final product | Insufficient benzyl chloride | Ensure a piperazine to benzyl chloride molar ratio of at least 1:2. An excess of benzyl chloride may be used to drive the reaction to completion. |
| Reaction time is too short | Monitor the reaction progress using TLC or GC-MS and continue until the mono-substituted product is consumed. | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for the formation of other impurities. | |
| Presence of benzyl alcohol | Water in the solvent or reagents | Use anhydrous solvents and ensure all glassware is thoroughly dried. Distill reagents if necessary. |
| Formation of quaternary ammonium (B1175870) salts | Excessive reaction temperature or time | Optimize reaction conditions by running the reaction at the lowest effective temperature and monitoring its progress to avoid prolonged heating. |
| Complex mixture of unidentified byproducts | Impure starting materials | Use high-purity piperazine and freshly distilled benzyl chloride. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperazine
This method is adapted from established procedures for piperazine alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1 equivalent) in a suitable solvent such as absolute ethanol (B145695) or acetonitrile.
-
Addition of Base: Add a base (e.g., potassium carbonate, 2.2 equivalents) to the solution to neutralize the HCl formed during the reaction.
-
Addition of Benzyl Chloride: While stirring vigorously, slowly add benzyl chloride (2.1 equivalents). An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux (e.g., 60-80°C) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts. The organic layer can then be dried and the solvent evaporated. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Stepwise Acylation and Reduction
This method provides greater control over the substitution.[6]
-
Mono-acylation: React piperazine with one equivalent of benzoyl chloride to form 1-benzoylpiperazine (B87115).
-
Purification: Purify the 1-benzoylpiperazine intermediate via recrystallization or column chromatography.
-
Second Acylation: React the purified 1-benzoylpiperazine with a second equivalent of benzoyl chloride to yield 1,4-dibenzoylpiperazine.
-
Reduction: Reduce the diamide (B1670390) using a suitable reducing agent (e.g., lithium aluminum hydride) to obtain this compound.
Visualizations
Caption: Workflow for the direct N-alkylation of piperazine.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. echemi.com [echemi.com]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1,4-Dibenzylpiperazine in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibenzylpiperazine. The information is designed to help you anticipate and address stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brown color. What could be the cause?
A color change in your this compound solution is a common indicator of degradation, most likely due to oxidation. Aromatic amines are susceptible to air and light, which can lead to the formation of colored oxidation products.[1] To confirm, you can analyze your sample using HPLC to check for the appearance of new peaks corresponding to degradation products.
Q2: What are the primary degradation pathways for this compound in solution?
This compound is susceptible to degradation through a few key pathways:
-
Oxidation: This is a significant concern for this compound. The benzylic positions are particularly prone to oxidation, which can lead to the formation of various degradation products, including acyclic diformamides, benzaldehyde, and benzoic acid. The reaction may proceed through the formation of an iminium cation intermediate.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of N-benzyl amines. While specific photoproducts for this compound are not extensively documented in the literature, similar compounds are known to be light-sensitive.
-
Hydrolysis: N-benzyl amines are generally stable to hydrolysis over a wide pH range at room temperature.[2] Therefore, hydrolytic degradation is less of a concern under typical experimental conditions compared to oxidation and photodegradation.
Q3: How should I prepare and store my this compound solutions to ensure stability?
To minimize degradation, proper handling and storage are crucial:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
-
Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation. For long-term storage, consider storing the compound as a solid at -20°C.[4]
-
pH Control: For aqueous solutions, maintaining a slightly acidic pH (e.g., pH 4-6) can help to keep the amine protonated and potentially less susceptible to oxidation. One study buffered a this compound solution to a pH of 4.5 using sodium hydroxide.[5]
-
Antioxidants: For applications where they will not interfere with your experiment, consider the addition of antioxidants or free radical scavengers.[6]
Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A stability-indicating analytical method is essential to monitor the purity of your this compound solution and identify any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for identifying the structure of unknown degradation products.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light.[1] | Prepare fresh solution under an inert atmosphere (nitrogen or argon) and store in an amber vial at low temperature (2-8°C).[1][3] |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation (oxidation, photodegradation). | Review solution preparation and storage procedures. Implement the use of degassed solvents, inert atmosphere, and light protection. Consider performing a forced degradation study to identify potential degradants. |
| Loss of Compound Potency or Activity | Degradation of the active this compound. | Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV) before use. Prepare fresh solutions more frequently. |
| Inconsistent Experimental Results | Instability of this compound in the experimental medium (e.g., cell culture media, reaction buffer). | Evaluate the stability of this compound directly in your experimental medium over the time course of your experiment. Adjust pH or add stabilizers if necessary and compatible with your system. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)
-
This compound reference standard
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition (90:10 Mobile Phase A:B) to a working concentration of 100 µg/mL.
-
Sample Solution: Dilute the experimental solution with the initial mobile phase composition to fall within the linear range of the assay.
5. Method Validation (Abbreviated):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, photolytic, thermal) to demonstrate that the method can separate the parent compound from its degradation products.
-
Linearity: Analyze a series of dilutions of the standard solution (e.g., 1-200 µg/mL) to establish the linear range and determine the correlation coefficient (r² > 0.999).
-
Accuracy and Precision: Perform replicate injections of known concentrations to determine the accuracy (% recovery) and precision (% RSD).
Potential Degradation Pathways
| Degradation Pathway | Potential Degradation Products | Analytical Detection Method |
| Oxidation | Benzaldehyde, Benzoic Acid, Acyclic diformamides | HPLC-UV, GC-MS, LC-MS |
| Photodegradation | Oxidized and rearranged products | HPLC-UV, LC-MS |
| Hydrolysis | Generally stable under normal conditions | HPLC-UV |
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: General workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylamines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperazine Synthesis
Welcome to the technical support center for piperazine (B1678402) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, step-by-step experimental protocols, and workflow diagrams to guide your synthetic strategies.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during piperazine synthesis in a direct question-and-answer format.
Issue 1: Low Yield of Mono-Substituted Piperazine & Formation of Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] To enhance mono-selectivity, consider the following strategies:
-
Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.[2]
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent at a low temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[3]
-
Use of Protecting Groups: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the reaction. The protecting group can be subsequently removed.[1]
-
Protonation: Utilizing a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[2]
Issue 2: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3] Key areas to troubleshoot include:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., RuPhos, BINAP) is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often required.[2][4] It is advisable to screen a variety of ligands and palladium sources.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and nature of the base should be optimized for the specific substrates being used.[4]
-
Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used.[4] The reaction temperature often ranges from 80-110 °C.[4] Ensure the solvent is completely dry, as water can lead to catalyst deactivation.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is crucial to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[4]
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds
Question: I am struggling with the purification of my substituted piperazine product. What are the best practices for purification?
Answer: The basic nature and potential water solubility of many piperazine derivatives can present purification challenges.[3] The following methods are commonly employed:
-
Column Chromatography: This is the most frequently used technique. To mitigate peak tailing caused by the interaction of the basic piperazine nitrogen with the acidic silica (B1680970) gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the eluent.[3][5]
-
Acid-Base Extraction: This method is effective for separating the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The piperazine derivative will partition into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified to regenerate the free base, which can then be extracted back into an organic solvent.[3]
-
Crystallization/Salt Formation: If the product is an oil, converting it to a hydrochloride or other salt can facilitate its purification by crystallization, yielding a solid material that is easier to handle.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for various piperazine synthesis methods to aid in the optimization of your experimental parameters.
Table 1: Effect of Stoichiometry on Mono-vs. Di-substitution
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| Note: Yields are generalized and will vary based on specific reaction conditions.[2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 92 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 95 |
| Note: This data is representative and serves as a starting point for optimization.[4] |
Table 3: Influence of Reaction Parameters on Piperazine Cyclization Yield
| Parameter | Variation | Starting Material(s) | Product | Yield (%) |
| Catalyst | Raney Nickel | N-(2-hydroxyethyl)-ethylenediamine | Piperazine | 52-70% |
| Ni-MgO | Diethylene triamine and Ammonia | Piperazine | ~81% | |
| 5%-Pd/C | Dioxime | N-Boc-piperazine | Moderate to good | |
| Temperature | 180°C | Ethanolamine and Ammonia (Ni-MgO catalyst) | Piperazine | Low |
| 225°C | Ethanolamine and Ammonia (Ni-MgO catalyst) | Piperazine | High | |
| Protecting Group | N-Boc | Piperazine and Boc Anhydride | N-Boc Piperazine | 94.3% |
| Source: Based on literature data.[1] |
Experimental Protocols & Workflows
This section provides detailed experimental methodologies for key synthetic routes and visual workflows for troubleshooting.
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[2]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate N-Boc-piperazine.[3]
Protocol 3: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Workflow Diagrams
The following diagrams illustrate logical troubleshooting steps and experimental workflows.
Caption: Troubleshooting workflow for low mono-substitution yield.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: General purification strategy for piperazine derivatives.
References
Technical Support Center: 1,4-Dibenzylpiperazine Characterization
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and answers to frequently asked questions regarding the characterization of 1,4-Dibenzylpiperazine (DBZP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization important?
A1: this compound (DBZP) is a piperazine (B1678402) derivative. It is often found as an impurity or byproduct in the synthesis of the recreational stimulant drug benzylpiperazine (BZP).[1][2] The presence of DBZP can be an indicator of a low-quality or improperly conducted BZP synthesis, for instance, if the reaction was run at too high a temperature or with an excess of benzyl (B1604629) chloride.[2] Accurate characterization is crucial for forensic applications, quality control, and to understand the pharmacological and toxicological properties of BZP samples.[1] While the biological and toxicological properties of DBZP itself are not well-known, it is considered a behaviorally-active compound with some abuse liability.[1][3][4]
Q2: What are the primary challenges in the synthesis and purification of this compound?
A2: The main challenge during the synthesis of related monosubstituted piperazines, like 1-Benzylpiperazine, is preventing the formation of the disubstituted product, this compound. Conversely, when synthesizing DBZP, a key challenge is ensuring the reaction goes to completion to avoid contamination with the mono-substituted intermediate (1-benzylpiperazine).[5] Purification can be challenging due to the similar properties of mono- and di-substituted products. Silica gel column chromatography, using a gradient of ethyl acetate (B1210297) and hexane, can be effective for separating these compounds.[5]
Q3: What are the general stability and storage conditions for this compound?
A3: this compound is a stable compound. When stored as a crystalline solid (hydrochloride salt) at -20°C, it has a stability of at least 5 years.[1] The free base form is noted to rapidly absorb carbon dioxide from the air and should be protected during handling and storage.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q4: I am seeing an unexpected peak in my GC-MS chromatogram when analyzing a BZP sample. Could it be this compound?
A4: Yes, it is possible. This compound (DBZP) is a known impurity that can form during the synthesis of BZP.[2][6] To confirm its identity, compare the retention time and the mass spectrum of the unknown peak with a certified reference standard of DBZP. The typical retention time for DBZP under standard GC conditions is around 12.28 minutes.[7] The mass spectrum should show characteristic fragment ions.
Q5: My mass spectrum for a suspected this compound peak does not show a strong molecular ion peak. Is this normal?
A5: This can be normal depending on the ionization method. In electrospray ionization (ESI) mass spectrometry, piperazine analogues typically show good responses as protonated molecules ([M+H]⁺) in the positive ion mode.[8] However, in electron ionization (EI) GC-MS, the molecular ion peak may be weak or absent due to fragmentation. The fragmentation of piperazine analogues often involves the cleavage of C-N bonds within the piperazine ring and between the piperazine ring and the benzyl groups.[8] Look for characteristic fragment ions to confirm the structure.
Q6: What are the key mass spectral fragments I should look for to identify this compound?
A6: The EI mass spectrum of this compound shows several characteristic fragments. Key ions to look for include m/z 91 (the tropylium (B1234903) ion, from the benzyl group), 175, and 120.[9] The fragmentation pathways typically involve cleavage of the C-N bonds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: The signals for the piperazine protons in my ¹H-NMR spectrum of this compound are broader than expected. What could be the cause?
A7: Broad signals in the NMR spectrum of piperazine derivatives can be caused by the molecule undergoing conformational exchange, such as ring inversion, on a timescale similar to the NMR experiment. For some substituted piperazines, this can lead to complex spectra with multiple broad singlets at room temperature, which may resolve into more complicated patterns at lower temperatures.[10] Running the NMR at a different temperature (Variable Temperature NMR) can help confirm if this is the cause.
Q8: I am having trouble getting my this compound sample to dissolve for NMR analysis. What solvents are recommended?
A8: The solubility depends on whether you are using the free base or a salt form. The dihydrochloride (B599025) salt of this compound is soluble in PBS (pH 7.2) at 10 mg/mL and in methanol (B129727) at 1 mg/mL.[1] For NMR, deuterated water (D₂O) is a suitable solvent for the di-HCl salt.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Synonyms | DBZP, N,N'-Dibenzylpiperazine | [9] |
| Chemical Formula | C₁₈H₂₂N₂ (Base) | [7] |
| Molecular Weight | 266.4 g/mol (Base) | [9] |
| Appearance | White Powder | [7] |
| Melting Point | 287.3 °C (di-HCl salt) | [7] |
Table 2: Summary of Key Analytical Data
| Technique | Key Parameter | Value | Source |
| GC-MS | Retention Time | 12.283 min | [7] |
| Key Mass Fragments (m/z) | 91, 104, 134, 175, 176 | [7] | |
| ¹H-NMR | Chemical Shift (δ) | 7.50 ppm (10H, aromatic) | [7] |
| (in D₂O) | 4.41 ppm (4H, benzylic CH₂) | [7] | |
| 3.53 ppm (8H, piperazine ring) | [7] |
Experimental Protocols
Protocol 1: Gas Chromatography/Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a solution of the analyte at approximately 4 mg/mL in methanol.[7]
-
Instrumentation: Agilent gas chromatograph with MS detector or equivalent.[7]
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injection: 1 µL injection volume with a split ratio of 20:1.[7]
-
Injector Temperature: 280°C.[7]
-
Oven Program:
-
MS Parameters:
Protocol 2: Nuclear Magnetic Resonance (¹H-NMR)
-
Sample Preparation: Prepare a solution of the analyte (di-HCl salt) at approximately 6 mg/mL in D₂O.[7] Include TSP as a 0 ppm reference and dimethylsulfone as a quantitative internal standard.[7]
-
Instrument: 400 MHz NMR spectrometer.[7]
-
Parameters:
Visualizations
Caption: Figure 1: General analytical workflow for assessing the purity of a sample and identifying this compound as a potential impurity.
Caption: Figure 2: A logical decision tree for troubleshooting and identifying an unexpected peak in a GC-MS analysis, with a focus on DBZP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. swgdrug.org [swgdrug.org]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,4-Dibenzylpiperazine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the purity of synthesized 1,4-dibenzylpiperazine (DBZP).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities are typically unreacted starting materials and incompletely substituted intermediates. These include:
-
Piperazine (B1678402): The initial starting material.
-
1-Benzylpiperazine (B3395278) (mono-substituted): The intermediate product.
-
Benzyl (B1604629) chloride or benzyl bromide: The alkylating agent.
-
Over-alkylation byproducts: Formed if the reaction temperature is too high or if an excess of the benzylating agent is used.[1]
Q2: My crude product is a sticky oil instead of a solid. What does this indicate?
A2: An oily crude product often suggests the presence of significant amounts of impurities, which can depress the melting point of the mixture. It could also indicate residual solvent. It is recommended to first ensure all solvent has been removed under high vacuum. If the product remains oily, a purification step such as column chromatography is likely necessary before attempting recrystallization.
Q3: How can I quickly assess the purity of my crude this compound?
A3: Thin-Layer Chromatography (TLC) is an effective initial method to quickly assess purity. By spotting your crude product alongside the starting materials on a TLC plate, you can visualize the presence of unreacted precursors and byproducts. For a more quantitative assessment, Proton NMR (¹H NMR) spectroscopy can be used to identify and estimate the ratio of impurities to the desired product.
Q4: Is this compound sensitive to any particular conditions?
A4: While generally stable, piperazine derivatives can be susceptible to oxidation over time. For long-term storage, it is advisable to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Common Purification Issues
Issue 1: Recrystallization yields are very low.
-
Possible Cause 1: Too much solvent was used during the dissolution step, preventing the solution from becoming saturated upon cooling.
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
-
-
Possible Cause 2: The chosen recrystallization solvent is not ideal, and the product has high solubility even at low temperatures.
-
Solution: Try a different solvent or a mixed-solvent system. For this compound, an ethanol-cyclohexane system has been shown to be effective.[2] You can dissolve the compound in a minimum of hot ethanol (B145695) (a "good" solvent) and then add cyclohexane (B81311) (a "poor" solvent) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Issue 2: The product 'oils out' during recrystallization instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your impure product, or the solution is too concentrated.
-
Solution: Add more of the hot solvent to the oily mixture until it fully dissolves. Then, allow the solution to cool much more slowly. Seeding the solution with a pure crystal of this compound can also help initiate proper crystallization.
-
Issue 3: Impurities are still present after recrystallization.
-
Possible Cause: The impurities have very similar solubility profiles to this compound in the chosen solvent.
-
Solution 1 (Column Chromatography): This is the most effective method for separating compounds with different polarities. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexanes is a common starting point for separating piperazine derivatives.
-
Solution 2 (Acid-Base Extraction): If the main impurity is the mono-substituted 1-benzylpiperazine, an acid-base extraction can be effective. 1-benzylpiperazine has a free secondary amine and can be protonated and extracted into an aqueous acid layer, while the di-substituted product, lacking this secondary amine, will remain in the organic layer.
-
Purification Methodologies & Protocols
Data on Purification Methods
The following table summarizes expected purity improvements based on the chosen technique. The exact values can vary depending on the initial purity of the crude product.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Key Advantages |
| Recrystallization | 70-85% | >98% | Simple, scalable, good for removing minor impurities. |
| Column Chromatography | 50-80% | >99% | Excellent for separating major impurities and compounds with different polarities. |
| Acid-Base Extraction | Variable | Intermediate Purity | Good for removing primary/secondary amine impurities from tertiary amines. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Cyclohexane
This protocol is effective for purifying crude this compound that is already relatively pure (>80%).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Addition of Anti-solvent: While the ethanol solution is hot, add cyclohexane dropwise until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol-cyclohexane mixture.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A yield of 76% has been reported using this method.[2]
Protocol 2: Flash Column Chromatography
This protocol is ideal for purifying crude material with significant amounts of starting material or mono-substituted byproducts.
-
Stationary Phase: Prepare a flash chromatography column with silica gel.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane (B109758) or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Loading: Carefully add the dried sample-silica mixture to the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or heptanes). Gradually increase the polarity by adding ethyl acetate. A common gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The di-substituted product is less polar and should elute before the mono-substituted 1-benzylpiperazine.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Process and Troubleshooting Workflows
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Common issues in handling and storage of 1,4-Dibenzylpiperazine
Technical Support Center: 1,4-Dibenzylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure as a tertiary amine, the primary stability concerns for this compound are oxidation, hygroscopicity, and potential photosensitivity. Tertiary amines can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other degradation products. The presence of two nitrogen atoms in the piperazine (B1678402) ring may make it susceptible to absorbing moisture from the atmosphere (hygroscopicity), which can affect its physical state and reactivity. While not definitively reported, similar compounds can be sensitive to light, which may catalyze degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To mitigate stability concerns, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[1][2] For long-term storage, maintaining the compound at -20°C is advisable to minimize degradation.[3][4]
Q3: Is this compound sensitive to moisture?
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection may reveal changes in color (e.g., darkening) or physical state (e.g., clumping due to moisture absorption), which could indicate degradation.[5] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to determine the purity of the sample and identify any degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: You are observing variability in your experimental outcomes when using different batches or even the same batch of this compound over time.
-
Possible Cause: This could be due to the degradation of the compound, leading to a lower effective concentration of the active substance and the presence of impurities that may interfere with your experiment.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your current stock of this compound using a suitable analytical method (see Experimental Protocols section).
-
Compare Batches: If you have access to a new, unopened batch, compare its purity with your older stock.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere).[1][2]
-
Purification: If degradation is confirmed, consider purifying the material using an appropriate technique like recrystallization or column chromatography, if feasible.
-
Issue 2: Poor Solubility
-
Symptom: The compound is not dissolving as expected in the chosen solvent.
-
Possible Cause:
-
The compound may have absorbed moisture, altering its solubility characteristics.
-
Degradation products may be present, which have different solubility profiles.
-
Incorrect solvent or concentration is being used. This compound hydrochloride has reported solubilities of 1 mg/ml in methanol (B129727) and 10 mg/ml in PBS (pH 7.2).[3]
-
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Double-check the literature or your experimental protocol for the appropriate solvent and concentration.
-
Dry the Compound: If hygroscopicity is suspected, dry a small sample of the compound under a vacuum and re-test its solubility.
-
Use Sonication or Gentle Heating: These techniques can aid in the dissolution of the compound. However, be cautious with heating as it can accelerate degradation.
-
Check Purity: Analyze the sample for impurities that might be affecting its solubility.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate potential degradation rates.
| Storage Condition | Time (Months) | Purity (%) |
| -20°C, Inert Atmosphere, Dark | 0 | 99.5 |
| 6 | 99.3 | |
| 12 | 99.1 | |
| 4°C, Air, Dark | 0 | 99.5 |
| 6 | 97.2 | |
| 12 | 95.0 | |
| Room Temperature (~25°C), Air, Light | 0 | 99.5 |
| 6 | 90.1 | |
| 12 | 82.5 |
This data is illustrative and intended to demonstrate the importance of proper storage conditions. A study on the stability of synthetic piperazines in human whole blood indicated that benzyl (B1604629) piperazines are more stable than phenyl piperazines under various storage conditions.[6]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound sample and quantify any degradation products.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Procedure:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run the gradient program to separate the components.
-
Identify the peak corresponding to this compound based on its retention time (determined using a reference standard).
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
-
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the chemical structures of potential degradation products in a sample of this compound.
-
Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of 1 µL.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Procedure:
-
Inject the sample into the GC-MS system.
-
The components will be separated based on their boiling points and polarity in the GC column.
-
The separated components will be fragmented and detected by the mass spectrometer.
-
Compare the resulting mass spectra of any impurity peaks with mass spectral libraries (e.g., NIST) to identify potential degradation products.
-
-
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 1,4-Dibenzylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1,4-Dibenzylpiperazine (DBZP). It is intended for researchers, scientists, and drug development professionals to assist in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantitative analysis of this compound?
A1: The most common methods for quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What is a common impurity found in this compound samples?
A2: A notable impurity that can be present in samples is 1-benzylpiperazine (B3395278) (BZP). The presence of this compound itself can be an indicator of a low-quality synthesis of BZP, as it can form as a byproduct.[1]
Q3: How can I prepare samples of this compound for analysis?
A3: For GC-MS analysis, a common sample preparation involves dissolving approximately 4 mg of the sample in 1 mL of methanol.[2] For NMR analysis, a sample can be prepared by dissolving about 6 mg in deuterium (B1214612) oxide (D2O) containing a known concentration of an internal standard, such as dimethylsulfone.[2] For HPLC analysis, a stock solution can be prepared by dissolving 10 mg of the reference standard in a 100 mL volumetric flask with a 50:50 (v/v) mixture of the mobile phases.[3]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing poor peak shape (tailing) for my this compound peak in HPLC. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC can be caused by several factors. One common reason for basic compounds like piperazines is the interaction with acidic silanol (B1196071) groups on the silica-based column.
-
Solution 1: Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing the unwanted interactions.
-
Solution 2: Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Solution 3: Add a Competitive Base: Introducing a small amount of a competitive base, like triethylamine, to the mobile phase can block the active sites on the stationary phase.
Q5: My HPLC method for this compound lacks sensitivity. How can I improve it?
A5: Low sensitivity can be a challenge, especially for trace analysis.
-
Solution 1: Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a stronger signal. However, be cautious as this can also lead to peak broadening.
-
Solution 2: Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Solution 3: Derivatization: If sensitivity is still an issue, consider derivatizing the this compound with a UV-active agent to enhance its detectability.[4]
-
Solution 4: Switch to a More Sensitive Detector: If available, using a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity.
GC-MS Analysis
Q6: I am seeing broad peaks in my GC-MS analysis of this compound. What are the potential causes?
A6: Broad peaks in GC-MS can arise from several issues.
-
Solution 1: Check Injector Temperature: An injector temperature that is too low can cause slow volatilization of the analyte, leading to band broadening. For this compound, an injector temperature of around 280°C is recommended.[2]
-
Solution 2: Inspect the GC Column: A contaminated or degraded column can lead to poor peak shape. Consider baking out the column or trimming the inlet.
-
Solution 3: Optimize Gas Flow Rate: An incorrect carrier gas flow rate can affect chromatographic efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas. A typical flow rate is 1.0 mL/min for helium.[2]
Q7: My quantitative results for this compound are not reproducible. What should I check?
A7: Poor reproducibility can be frustrating. A systematic check of your experimental parameters is necessary.
-
Solution 1: Verify Autosampler Performance: Ensure the autosampler is injecting a consistent volume. Check for air bubbles in the syringe.
-
Solution 2: Assess Standard and Sample Stability: this compound solutions may degrade over time. Prepare fresh standards and samples and re-analyze.
-
Solution 3: Check for Matrix Effects: If analyzing complex samples, co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to inconsistent results. A matrix-matched calibration curve may be necessary.
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of this compound using HPLC and GC-MS.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC with UV or PDA Detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5% B to 95% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (typically around 210-230 nm) |
| Injection Volume | 10 µL |
| Standard Preparation | Dissolve 10 mg in 100 mL of 50:50 Mobile Phase A:B |
| Sample Preparation | Dilute in the same diluent as the standard |
This method is a starting point and should be validated for your specific application.[3]
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C (1 min), then ramp to 300°C at 12°C/min, hold for 9 min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 30-550 amu |
| Sample Preparation | Dilute to ~4 mg/mL in Methanol |
This method is based on the SWGDRUG monograph for this compound.[2]
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in chromatographic analysis.
References
Validation & Comparative
A Comparative Analysis of 1,4-Dibenzylpiperazine and Other Piperazine Derivatives' Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of 1,4-dibenzylpiperazine (DBZP) and other prominent piperazine (B1678402) derivatives, including 1-benzylpiperazine (B3395278) (BZP), 1-methyl-4-benzylpiperazine (MBZP), 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and pharmacological nuances within this class of compounds.
Executive Summary
Piperazine derivatives exhibit a broad spectrum of central nervous system activities, primarily through modulation of monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). While compounds like BZP and TFMPP have been relatively well-characterized as monoamine releasers and/or reuptake inhibitors, the pharmacological profile of this compound (DBZP) remains largely undefined in vitro. Behavioral studies, however, suggest that DBZP may act as a psychostimulant, with effects more akin to BZP and methamphetamine than to serotonergic piperazines like TFMPP. This guide synthesizes the available quantitative data for key piperazine derivatives and provides detailed experimental protocols for relevant in vitro assays.
Comparative Pharmacological Data
The following tables summarize the available in vitro data for the interaction of selected piperazine derivatives with monoamine transporters and their effects on neurotransmitter release. It is important to note the significant lack of in vitro pharmacological data for this compound.
Table 1: Monoamine Transporter Inhibition and Neurotransmitter Release
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Release | Serotonin Release |
| This compound (DBZP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Benzylpiperazine (BZP) | IC₅₀: 2430 nM (inhibition) | IC₅₀: 1280 nM (inhibition) | IC₅₀: 317 nM (inhibition) | EC₅₀: 175 nM | EC₅₀: >10,000 nM |
| 1-Methyl-4-benzylpiperazine (MBZP) | Weaker than BZP | Weaker than BZP | Weaker than BZP | Data not available | Data not available |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP) | Data not available | Data not available | Data not available | Mild stimulant effects reported | Data not available |
| Trifluoromethylphenylpiperazine (TFMPP) | IC₅₀: 4600 nM (inhibition) | IC₅₀: 113 nM (inhibition) | IC₅₀: 1230 nM (inhibition) | Weak or no release | Potent releaser (EC₅₀: 121 nM) |
IC₅₀ values represent the concentration of the drug that inhibits 50% of radioligand binding or neurotransmitter uptake. EC₅₀ values represent the concentration of the drug that elicits 50% of its maximal effect on neurotransmitter release. Data is compiled from various sources and methodologies may differ.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂C |
| This compound (DBZP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Benzylpiperazine (BZP) | >10,000 | >10,000 | 2,670 | 3,150 | 1,210 |
| 1-Methyl-4-benzylpiperazine (MBZP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Trifluoromethylphenylpiperazine (TFMPP) | 288 | 132 | 269 | 62 | 121 |
Ki values represent the equilibrium dissociation constant for the binding of the ligand to the receptor. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies may differ.
In-Depth Compound Profiles
This compound (DBZP)
DBZP is often found as a byproduct in the synthesis of BZP.[1][2] Despite its presence in illicitly produced substances, its pharmacological profile is not well-documented in vitro.[2] However, a key behavioral study in rats provides some insight into its potential mechanism of action. In drug discrimination studies, DBZP fully substituted for the discriminative stimulus effects of methamphetamine, suggesting a similar subjective effect profile and a likely interaction with the dopaminergic system.[3] In contrast, it did not substitute for the hallucinogen DOM. Interestingly, unlike typical stimulants, DBZP was found to decrease locomotor activity.[3] This suggests a more complex pharmacological profile than a simple dopamine releaser or reuptake inhibitor. The presence of two benzyl (B1604629) groups may significantly alter its interaction with monoamine transporters compared to monosubstituted derivatives.
1-Benzylpiperazine (BZP)
BZP is a well-known psychostimulant that primarily acts as a dopamine and norepinephrine reuptake inhibitor and a serotonin releasing agent.[4][5] It has a higher potency for the norepinephrine transporter (NET) and a lower potency for the dopamine transporter (DAT) and serotonin transporter (SERT) in terms of uptake inhibition.[6] Its stimulant effects are believed to be primarily mediated by its actions on the dopaminergic system.
1-Methyl-4-benzylpiperazine (MBZP)
MBZP is a derivative of BZP with a methyl group on the second nitrogen of the piperazine ring. It is reported to have weaker stimulant effects than BZP.[7] The addition of the methyl group likely alters the compound's affinity for monoamine transporters, resulting in reduced potency.
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP)
MDBZP is a structural analog of BZP with a methylenedioxy group on the benzyl ring, similar to the structure of MDMA. Despite this structural similarity, MDBZP is reported to be only a mild stimulant and is associated with unpleasant side effects such as nausea and headaches.[4][8] Its pharmacological activity is not well-quantified in the public domain.
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)
TFMPP is a phenylpiperazine derivative with a distinct pharmacological profile from the benzylpiperazines. It is a potent serotonin releasing agent and also acts as an agonist at various serotonin receptor subtypes, particularly the 5-HT₂C receptor.[6] Its interaction with the dopamine system is significantly weaker than its effects on the serotonin system.
Structure-Activity Relationships
The data suggests that the nature of the substitution on the piperazine ring is a critical determinant of pharmacological activity.
-
Benzyl vs. Phenyl Substitution: The benzylpiperazines (DBZP, BZP, MBZP, MDBZP) appear to have a greater propensity for interacting with the dopaminergic system, leading to stimulant-like effects. In contrast, the phenylpiperazine TFMPP displays a more selective and potent action on the serotonergic system.
-
Substitution on the Benzyl Ring: Modifications to the benzyl ring, such as the methylenedioxy group in MDBZP, can significantly alter the pharmacological profile, and not always in a predictable manner based on structural analogies to other psychoactive compounds.
-
Substitution on the Piperazine Nitrogen: The addition of a second benzyl group in DBZP, as opposed to the single benzyl group in BZP, likely increases lipophilicity and steric bulk, which would be expected to significantly impact its binding to and interaction with monoamine transporters. The weaker stimulant effect of MBZP compared to BZP suggests that even a small methyl group on the second nitrogen can reduce activity.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized method for determining the binding affinity of test compounds to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
1. Materials:
- Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.
- Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
- Non-specific binding inhibitors: GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET.
- Test compounds (this compound and other piperazine derivatives).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.
- Add the radioligand to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Release Assay
This protocol outlines a method to measure the ability of test compounds to induce the release of dopamine or serotonin from pre-loaded synaptosomes.
1. Materials:
- Synaptosomes prepared from rat striatum (for dopamine release) or whole brain minus striatum and cerebellum (for serotonin release).
- Radiolabeled neurotransmitters: [³H]Dopamine or [³H]Serotonin.
- Krebs-Ringer-HEPES buffer (KRHB).
- Test compounds.
- Perfusion system or multi-well plates with filters.
- Scintillation counter.
2. Procedure:
- Pre-load synaptosomes by incubating them with [³H]Dopamine or [³H]Serotonin in KRHB.
- Wash the synaptosomes to remove excess unincorporated radiolabel.
- Resuspend the pre-loaded synaptosomes in fresh KRHB.
- Aliquot the synaptosome suspension into a perfusion system or filter-bottom multi-well plates.
- Collect baseline fractions of the buffer to measure spontaneous release.
- Apply the test compounds at various concentrations and continue to collect fractions.
- At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
3. Data Analysis:
- Measure the radioactivity in each collected fraction using a scintillation counter.
- Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the experiment.
- Plot the percentage of release against the concentration of the test compound.
- Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release effect) using non-linear regression analysis.
Visualizations
Caption: Hypothesized mechanism of action of benzylpiperazines at the dopamine synapse.
Caption: Workflow for in vitro pharmacological characterization of piperazine derivatives.
Conclusion
The pharmacological landscape of piperazine derivatives is diverse, with subtle structural modifications leading to significant shifts in activity and selectivity. While this compound's in vitro pharmacology remains an area for future investigation, behavioral data suggests it aligns more closely with the stimulant profile of BZP. In contrast, compounds like TFMPP demonstrate a clear preference for the serotonergic system. The provided data and protocols offer a foundation for researchers to further explore the intricate structure-activity relationships of this important class of psychoactive compounds. Further in vitro studies on DBZP are crucial to fully elucidate its mechanism of action and to provide a more complete comparative analysis.
References
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1,4-Dibenzylpiperazine and Established Dopamine Agonists: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dopaminergic activity of 1,4-Dibenzylpiperazine (DBZP) in relation to well-characterized dopamine (B1211576) agonists, Bromocriptine and Apomorphine. While direct quantitative in vitro data on the efficacy of this compound at dopamine receptors is not currently available in public literature, this document synthesizes existing preclinical behavioral data to infer its dopaminergic profile and presents a detailed comparison with established compounds for which robust pharmacological data exists.
Executive Summary
This compound is a synthetic compound often found as a byproduct in the synthesis of benzylpiperazine (BZP), a recreational stimulant.[1][2][3] Preclinical studies in animal models indicate that DBZP possesses stimulant-like behavioral effects, suggesting an interaction with the dopaminergic system.[1][2] Notably, in drug discrimination studies, rats trained to recognize methamphetamine fully substituted DBZP for the training drug, a characteristic shared by many dopamine-releasing agents and agonists.[1][2] However, it is reported to have a lower potency and efficacy compared to BZP.[2] At high doses, DBZP has been observed to induce convulsions in rats.[2]
In contrast, Bromocriptine and Apomorphine are well-established dopamine agonists with extensively characterized pharmacology. They are used clinically for conditions such as Parkinson's disease and hyperprolactinemia. Their mechanisms of action are centered on direct agonism at dopamine receptors, particularly the D2 subtype.
Due to the absence of published in vitro receptor binding affinity (Ki) and functional potency (EC50) data for this compound, a direct quantitative comparison of its efficacy at the receptor level with Bromocriptine and Apomorphine cannot be made at this time. The following sections provide the available quantitative data for the reference agonists and detailed experimental protocols for assays that would be required to characterize the dopaminergic activity of this compound.
Quantitative Comparison of Known Dopamine Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Bromocriptine and Apomorphine at the human dopamine D2 receptor, the primary target for many dopamine agonists. This data highlights their high affinity and potency, which are characteristic of clinically effective dopaminergic drugs.
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Bromocriptine | Human Dopamine D2 | ~5-10 | ~1-5 |
| Apomorphine | Human Dopamine D2 | ~2-10 | ~10-50 |
Note: The values presented are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
To quantitatively assess the efficacy of a compound like this compound as a dopamine agonist, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound (this compound) at a range of concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the test compound, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound. The Ki value is then determined using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor Agonism (EC50 Determination)
Objective: To measure the functional potency of a test compound as a dopamine D2 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Test compound (this compound) at a range of concentrations.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Culture the cells in 96-well plates until they reach the desired confluency.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add the test compound at various concentrations to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC50 value.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Dopamine Agonist Evaluation
Qualitative Comparison of DBZP and Known Agonists
References
Unveiling the Neurotoxic Potential of 1,4-Dibenzylpiperazine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibenzylpiperazine (DBZP) is a synthetic byproduct found in the illicit production of N-benzylpiperazine (BZP), a recreational drug with known stimulant properties. While the behavioral pharmacology of DBZP has been partly explored, its neurotoxic potential remains largely uncharacterized. This guide provides a comparative analysis of the potential neurotoxic effects of DBZP by examining data from its close structural analog, BZP, and the well-established neurotoxin, methamphetamine (METH). This comparison, supported by experimental data from in vitro studies on neuronal cell lines, aims to highlight potential mechanisms of toxicity and guide future research into the safety profile of DBZP.
Comparative Neurotoxicity Profile
The following tables summarize quantitative data from in vitro studies on human neuroblastoma SH-SY5Y cells and other relevant cell lines, comparing the effects of N-benzylpiperazine (BZP) and methamphetamine (METH). Due to the lack of direct experimental data for this compound (DBZP), the data for BZP is presented as a proxy to infer the potential neurotoxic profile of DBZP.
Table 1: Comparative Effects on Cell Viability and Oxidative Stress
| Parameter | N-Benzylpiperazine (BZP) | Methamphetamine (METH) | Putative Effects of this compound (DBZP) |
| Cell Viability (IC50) | Concentration-dependent decrease in SH-SY5Y cells | Induces dose-dependent cell death in various neuronal cell lines[1] | Likely to exhibit cytotoxic effects on neuronal cells. |
| Reactive Oxygen Species (ROS) Production | Increased ROS production in LN-18 cells[2] | Significant increase in ROS production in neuronal cells[1] | High potential to induce oxidative stress. |
| Lipid Peroxidation | Data not available | Induces lipid peroxidation in the striatum | Likely to cause damage to cellular membranes. |
| Glutathione (GSH) Content | Significant decrease in total GSH content in SH-SY5Y cells[3] | Depletes cellular GSH levels | Expected to compromise cellular antioxidant defenses. |
Table 2: Comparative Effects on Apoptotic Pathways
| Parameter | N-Benzylpiperazine (BZP) | Methamphetamine (METH) | Putative Effects of this compound (DBZP) |
| Mitochondrial Membrane Potential (ΔΨm) | Increased ΔΨm (hyperpolarization) in SH-SY5Y cells[2][3] | Disrupts mitochondrial function, often leading to depolarization | Potential to induce mitochondrial dysfunction. |
| ATP Levels | Decreased ATP levels at high concentrations in LN-18 cells[2] | Impairs mitochondrial respiration and reduces ATP synthesis | Likely to interfere with cellular energy metabolism. |
| Caspase-3 Activation | Significant increase in caspase-3 activity in LN-18 cells[2] | Activates caspase-3, a key executioner of apoptosis[1] | High probability of inducing apoptosis. |
| Caspase-9 Activation | Increased caspase-9 activity in LN-18 cells, indicating mitochondrial pathway of apoptosis[2] | Activates the intrinsic (mitochondrial) apoptotic pathway | Likely to trigger apoptosis via the mitochondrial pathway. |
| Bax/Bcl-2 Ratio | Data not available | Increases the pro-apoptotic Bax/Bcl-2 ratio | Expected to shift the cellular balance towards apoptosis. |
| DNA Damage (Comet Assay) | No significant genotoxicity observed in SH-SY5Y cells[3] | Induces DNA damage in various brain regions | Potential for genotoxicity requires further investigation. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to varying concentrations of the test compound (e.g., BZP or METH) for 24 or 48 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black 96-well plate and treat with the test compound as described for the cell viability assay.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Caspase-3/9 Activity Assay
-
Cell Lysis: Following treatment with the test compound, harvest and lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the specific colorimetric substrate for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative neurotoxic signaling pathway of piperazine (B1678402) derivatives and a typical experimental workflow for in vitro neurotoxicity assessment.
Caption: Putative signaling pathway for piperazine-induced neurotoxicity.
References
- 1. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
- 2. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 1,4-Dibenzylpiperazine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 1,4-Dibenzylpiperazine (DBZP) in commercially available amphetamine immunoassays. For forensic and clinical laboratories, understanding the potential for cross-reactivity is crucial for the accurate interpretation of screening results and minimizing false positives. This document presents a comparative overview of DBZP's performance against other piperazine (B1678402) derivatives and outlines the experimental methodologies used to determine these cross-reactivities.
Executive Summary
Immunoassays are a primary tool for initial drug screening due to their speed and high throughput. However, the structural similarity between certain designer drugs and common targets of abuse, such as amphetamines, can lead to significant cross-reactivity. This compound, a known synthetic byproduct and impurity in the synthesis of the recreational drug benzylpiperazine (BZP), exhibits notable cross-reactivity in some amphetamine immunoassays. This guide summarizes the available data to facilitate informed decisions in drug testing protocols and assay development.
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data on the cross-reactivity of this compound and other relevant piperazine derivatives in various commercial amphetamine immunoassay screening kits. The data is primarily sourced from a key study by Michely et al. (2014), which evaluated the lowest concentration of a substance that produced a positive result.
Table 1: Cross-Reactivity of Piperazine Derivatives in Commercial Amphetamine Immunoassay Kits
| Compound | Abbreviation | Lin-Zhi Methamphetamine | Siemens/Syva® EMIT® II Plus Amphetamines | CEDIA® DAU Amphetamine/Ecstasy | Microgenics DRI® Ecstasy | Microgenics DRI® Phencyclidine |
| This compound | DBZP | N | 80.00 µg/mL | N | N | N |
| 1-Benzylpiperazine | BZP | 25.00 µg/mL | N | 30.00 µg/mL | N | N |
| 1-(3-Chlorophenyl)piperazine | mCPP | 7.00 µg/mL | N | 1.50 µg/mL | N | N |
N: Negative result at the highest concentration tested (typically 100 µg/mL). Data sourced from Michely et al., Journal of Analytical Toxicology, 2014.[1]
Analysis of Cross-Reactivity Data:
The data indicates that this compound (DBZP) specifically cross-reacts with the Siemens/Syva® EMIT® II Plus Amphetamines assay at a concentration of 80.00 µg/mL.[1] Interestingly, it did not produce a positive result in the other four tested immunoassays, including two other amphetamine/ecstasy screening assays (Lin-Zhi and CEDIA).[1] This highlights the variability in antibody specificity across different commercial kits.
In comparison, 1-Benzylpiperazine (BZP) and 1-(3-Chlorophenyl)piperazine (mCPP) show cross-reactivity with the Lin-Zhi and CEDIA assays, but not with the Siemens EMIT assay under the tested conditions.[1] This differential reactivity underscores the importance of knowing the specific cross-reactivity profile of the immunoassay being used.
Mechanism of Cross-Reactivity
The cross-reactivity of this compound in amphetamine immunoassays is primarily due to its structural similarity to amphetamine-class compounds. Immunoassay antibodies are designed to recognize a specific three-dimensional structure and charge distribution of the target analyte. Molecules with similar structural motifs can sometimes bind to the antibody's antigen-binding site, leading to a positive signal.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A standardized approach involves challenging the assay with various concentrations of the substance .
General Protocol for Cross-Reactivity Screening
This protocol outlines the general steps for assessing the cross-reactivity of a compound in a competitive enzyme immunoassay.
-
Preparation of Standards and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of dilutions of the stock solution in certified drug-free urine to achieve a range of concentrations to be tested.
-
Prepare negative controls (drug-free urine) and positive controls (urine spiked with the target analyte, e.g., d-amphetamine, at a known concentration).
-
-
Immunoassay Procedure:
-
Calibrate the automated immunoassay analyzer according to the manufacturer's instructions for the specific amphetamine assay kit.
-
Run the prepared DBZP dilutions, negative controls, and positive controls on the analyzer.
-
The assay principle is typically based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Record the response generated by each concentration of DBZP.
-
Determine the lowest concentration of DBZP that produces a result equivalent to or exceeding the assay's cutoff calibrator for a positive result.
-
(Optional) Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Cross-Reactant Giving a Positive Result) x 100
-
References
A Comparative Analysis of 1,4-Dibenzylpiperazine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacological and behavioral effects of 1,4-Dibenzylpiperazine (DBZP) and its analogs. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
This compound (DBZP) is a disubstituted piperazine (B1678402) derivative that is structurally related to benzylpiperazine (BZP), a compound with known stimulant properties. DBZP is often found as a byproduct in the illicit synthesis of BZP. Understanding the pharmacological profile of DBZP and its analogs is crucial for assessing their potential for abuse and for exploring their therapeutic applications. This guide provides a comparative analysis of DBZP with other piperazine analogs, focusing on their effects on locomotor activity and their interactions with key monoamine transporters.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the behavioral and neurochemical properties of this compound and its analogs.
In Vivo Behavioral Effects: Locomotor Activity
Locomotor activity is a key indicator of the stimulant or depressant effects of a compound on the central nervous system. The following data is from a study comparing the effects of DBZP, meta-chlorophenylpiperazine (mCPP), and trifluoromethylphenylpiperazine (TFMPP) in mice.[1][2]
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | ED₅₀ (mg/kg) [95% CI] |
| This compound (DBZP) | 5 - 100 | Dose-dependent decrease | 82.4 [38.2 – 177.7] |
| m-Chlorophenylpiperazine (mCPP) | 1 - 25 | Dose-dependent decrease | Not Reported |
| Trifluoromethylphenylpiperazine (TFMPP) | 1 - 25 | Dose-dependent decrease | Not Reported |
In Vivo Behavioral Effects: Drug Discrimination
Drug discrimination studies in animals are used to assess the subjective effects of a drug and predict its abuse potential in humans. The data below shows the ability of DBZP, mCPP, and TFMPP to substitute for the discriminative stimulus effects of methamphetamine in trained rats.[1][2]
| Test Compound | Training Drug | Substitution | Maximum % Drug-Appropriate Responding |
| This compound (DBZP) | Methamphetamine | Full | 98% |
| m-Chlorophenylpiperazine (mCPP) | Methamphetamine | Partial | <50% |
| Trifluoromethylphenylpiperazine (TFMPP) | Methamphetamine | Partial | <50% |
In Vitro Monoamine Transporter Affinity
The interaction of these compounds with monoamine transporters is a key mechanism underlying their psychoactive effects. While direct comparative in vitro data for DBZP is limited, the following table presents binding affinities (Kᵢ in nM) for a range of 1,4-disubstituted piperazine analogs at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) to illustrate structure-activity relationships within this class.
| Compound/Analog Class | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Reference |
| Various 1,4-disubstituted piperazines | Ranging from low nM to µM | Ranging from low nM to µM | [3][4] |
| Phenylpiperazine Analogs | Varies with substitution | Varies with substitution | [5] |
| Benzylpiperidine Analogs (structurally related) | Potent inhibitors (low nM) | Selective over SERT | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of test compounds on spontaneous locomotor activity in mice.[1]
Animals: Male Swiss-Webster mice.
Apparatus: Open-field activity chambers equipped with photobeam detectors to measure horizontal activity.
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Mice are administered the test compound (DBZP, mCPP, or TFMPP) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Immediately after injection, mice are placed individually into the open-field chambers.
-
Horizontal locomotor activity (number of photobeam breaks) is recorded continuously for a specified period (e.g., 60 minutes).
-
Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Dose-response curves are generated to determine the potency (ED₅₀) of the compounds in altering locomotor activity.
Drug Discrimination Assay
Objective: To evaluate the subjective effects of test compounds by determining if they substitute for a known drug of abuse (e.g., methamphetamine) in trained rats.[1][6][7][8][9][10]
Animals: Male Sprague-Dawley rats.
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Training Phase:
-
Rats are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., methamphetamine) and the other lever ("vehicle lever") after receiving a vehicle injection to receive a food reward.
-
Training continues until the rats reliably select the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, rats are administered a dose of the test compound (e.g., DBZP, mCPP, or TFMPP).
-
The percentage of responses on the "drug lever" is measured.
-
Full substitution is considered to have occurred if the responding on the drug lever is ≥80%. Partial substitution is between 20% and 80%, and no substitution is <20%.
-
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity of test compounds for the dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Rat brain tissue (striatum for DAT, whole brain minus striatum for SERT)
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)
-
Test compounds at various concentrations
-
Filtration apparatus and glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibition constant) value from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound and its analogs.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Semantic Scholar [semanticscholar.org]
Replicating Published Findings on 1,4-Dibenzylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-Dibenzylpiperazine (DBZP) with its parent compound, Benzylpiperazine (BZP), and other piperazine (B1678402) derivatives, namely m-Chlorophenylpiperazine (mCPP) and Trifluoromethylphenylpiperazine (TFMPP). The information presented is based on published experimental data to facilitate the replication and extension of these findings.
Introduction
This compound (DBZP) is primarily known as a byproduct in the synthesis of the recreational drug Benzylpiperazine (BZP).[1] Its presence is often indicative of a low-quality synthesis process, typically resulting from elevated reaction temperatures or an excess of benzyl (B1604629) chloride.[1] While initially considered an impurity, research has shown that DBZP is a behaviorally active compound with a pharmacological profile distinct from BZP and other piperazine derivatives.[2] This guide summarizes the key experimental data on DBZP and its comparators, provides detailed experimental protocols, and visualizes the relevant biological pathways.
Comparative Pharmacological Data
The following tables summarize the quantitative data from comparative behavioral pharmacology studies involving DBZP, BZP, mCPP, and TFMPP.
Table 1: Effects on Locomotor Activity in Mice
| Compound | Effect on Locomotor Activity | Potency (ED₅₀) |
| This compound (DBZP) | Dose-dependent decrease | 82.4 mg/kg |
| Benzylpiperazine (BZP) | Dose-dependent increase | Not explicitly stated, but produces robust increases |
| m-Chlorophenylpiperazine (mCPP) | Dose-dependent decrease | Not explicitly stated |
| Trifluoromethylphenylpiperazine (TFMPP) | Dose-dependent decrease | Not explicitly stated |
Data extracted from Dolan et al. (2018).[2]
Table 2: Drug Discrimination in Rats Trained to Discriminate Methamphetamine
| Compound | Substitution for Methamphetamine | Percentage of Drug-Appropriate Responding (Max) |
| This compound (DBZP) | Full substitution | 98% |
| m-Chlorophenylpiperazine (mCPP) | No full substitution | 21% |
| Trifluoromethylphenylpiperazine (TFMPP) | No full substitution | 52% |
Data extracted from Dolan et al. (2018).[2]
Experimental Protocols
Synthesis of this compound (Inferred Method)
Materials:
-
Piperazine
-
Benzyl chloride
-
A suitable base (e.g., Sodium carbonate or Triethylamine)
-
A suitable solvent (e.g., Ethanol or Toluene)
Procedure:
-
Dissolve piperazine in the chosen solvent in a reaction vessel.
-
Add at least two molar equivalents of the base to the solution.
-
Slowly add at least two molar equivalents of benzyl chloride to the reaction mixture. The use of excess benzyl chloride and a higher reaction temperature will favor the formation of the di-substituted product, this compound.[1]
-
Heat the mixture and stir for several hours.
-
After the reaction is complete, cool the mixture and filter to remove any precipitated salts.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Locomotor Activity Assay in Mice
This protocol is based on the methodology described in Dolan et al. (2018).[2]
Animals:
-
Male Swiss-Webster mice.
Apparatus:
-
Activity monitoring chambers equipped with infrared photobeams to detect movement.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (DBZP, mCPP, or TFMPP) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the activity monitoring chamber.
-
Record locomotor activity (e.g., number of beam breaks) continuously for a set period (e.g., 60 minutes).
-
Data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
Drug Discrimination Assay in Rats
This protocol is based on the methodology described in Dolan et al. (2018).[2]
Animals:
-
Male Sprague-Dawley rats trained to discriminate a specific drug (e.g., methamphetamine) from vehicle.
Apparatus:
-
Standard two-lever operant conditioning chambers.
Training Procedure:
-
Rats are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine) and the other lever after receiving a vehicle injection to receive a food reward.
-
Training continues until the rats reliably respond on the correct lever.
Testing Procedure:
-
Administer a dose of the test compound (DBZP, mCPP, or TFMPP) to the trained rats.
-
Place the rat in the operant chamber and record which lever they press.
-
The percentage of responses on the drug-appropriate lever is calculated to determine if the test compound substitutes for the training drug.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Putative Signaling Pathways of Benzylpiperazine Derivatives
Benzylpiperazine and its derivatives primarily exert their effects by modulating dopaminergic and serotonergic neurotransmission.[3][4] BZP is known to act as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent and a serotonin (B10506) reuptake inhibitor.[3] The behavioral effects of DBZP, particularly its full substitution for methamphetamine in drug discrimination studies, strongly suggest an interaction with the dopaminergic system.[2]
Caption: Putative mechanism of action of BZP and DBZP at dopaminergic and serotonergic synapses.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
Side-by-side comparison of different synthesis methods for 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the two primary methods for synthesizing 1,4-dibenzylpiperazine: direct N-alkylation and reductive amination. The objective is to offer a comprehensive overview of each method's performance, supported by experimental data, to aid in the selection of the most suitable synthetic route for specific research and development needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | Piperazine, Benzyl Chloride | Piperazine, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) |
| Reaction Time | 2 - 24 hours | 12 - 24 hours |
| Temperature | 25 - 110°C | 25 - 75°C |
| Yield | ~70-80% | High (specific data for this compound not widely reported, but generally high for similar reactions) |
| Purity | Good to High (purification may be required to remove mono-substituted byproduct) | Generally high (can be influenced by the choice of reducing agent) |
| Key Advantages | Readily available starting materials, straightforward procedure. | Milder reaction conditions are possible, avoids chlorinated reagents. |
| Key Disadvantages | Potential for over-alkylation leading to quaternary ammonium (B1175870) salts, formation of mono-benzylpiperazine as a byproduct.[1] | Requires a reducing agent which can be expensive or require special handling. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in both the direct N-alkylation and reductive amination synthesis of this compound.
References
Benchmarking 1,4-Dibenzylpiperazine: A Comparative Guide to its Psychoactive Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylpiperazine (DBZP) is a piperazine (B1678402) derivative often identified as a synthesis byproduct of the more well-known psychoactive substance, benzylpiperazine (BZP).[1] While the pharmacological profile of BZP is characterized by its stimulant effects mediated through interactions with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, the specific actions of DBZP have been less thoroughly investigated. This guide provides a comparative analysis of DBZP against standard reference compounds with established mechanisms of action, summarizing the available data to inform future research and drug development efforts.
Behavioral studies indicate that DBZP possesses a psychostimulant-like profile, aligning more closely with dopaminergic stimulants like methamphetamine than with serotonin-releasing agents.[1] Notably, in drug discrimination studies, rats trained to recognize methamphetamine fully substituted DBZP, suggesting a shared mechanism of action.[1] However, a significant gap in the current understanding of DBZP is the absence of in vitro data quantifying its affinity and potency at monoamine transporters.
This guide will present the available behavioral data for DBZP alongside comparative in vitro data for standard reference compounds, including BZP, methamphetamine, cocaine, and MDMA. Detailed experimental protocols for key assays are also provided to facilitate further investigation into the pharmacological profile of this compound.
Comparative Data
In Vitro Transporter Activity of Reference Compounds
The following table summarizes the in vitro binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of selected reference compounds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data provides a quantitative framework for understanding the primary molecular targets of these substances. It is important to note that in vitro data for this compound is not currently available in the published literature.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Benzylpiperazine (BZP) | 2960 | 1110 | 330 | 990 | 2800 | 310 |
| (+)-Methamphetamine | 1140 | 6470 | 1290 | 24.5 | 411 | 44.4 |
| Cocaine | 271 | 304 | 523 | 297 | 312 | 261 |
| (±)-MDMA | 902 | 394 | 1230 | 831 | 68.3 | 243 |
Data compiled from various sources. Values can vary between studies and experimental conditions.
Behavioral Pharmacology: Drug Discrimination
Drug discrimination is a behavioral assay used to assess the subjective effects of a drug. The following table summarizes the ability of this compound (DBZP) and other piperazine analogues to substitute for the discriminative stimulus effects of methamphetamine in rats.
| Training Drug | Test Compound | Substitution |
| (+)-Methamphetamine | This compound (DBZP) | Full |
| (+)-Methamphetamine | m-Chlorophenylpiperazine (mCPP) | No |
| (+)-Methamphetamine | Trifluoromethylphenylpiperazine (TFMPP) | Partial |
This data highlights the methamphetamine-like subjective effects of DBZP.[1]
Signaling Pathways and Experimental Workflows
Monoamine Transporter Interaction
The primary mechanism of action for many psychostimulants involves the modulation of dopamine, serotonin, and norepinephrine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibitors of these transporters block this reuptake process, leading to an increase in the extracellular concentration of the respective neurotransmitters.
References
A Comparative Guide to the In Vivo and In Vitro Effects of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) that has been identified as a by-product in the illicit synthesis of benzylpiperazine (BZP), a recreational drug with stimulant properties.[1][2] While the in vivo behavioral pharmacology of DBZP has been characterized to some extent, a comprehensive understanding of its in vitro molecular targets and mechanisms of action remains less defined. This guide provides a comparative overview of the known in vivo effects of DBZP in animal models and contrasts them with the in vitro pharmacological profiles of related piperazine derivatives to offer a broader context for its potential biological activity.
In Vivo Effects of this compound
The primary source of in vivo data on DBZP comes from a comprehensive study by Fantegrossi et al. (2018), which investigated its behavioral effects in rodents and compared them to other piperazine analogues like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[1]
Locomotor Activity
In mice, DBZP was found to produce a dose-dependent decrease in locomotor activity. This effect is in contrast to the stimulant effects typically observed with BZP and methamphetamine.[1] The potency of DBZP in reducing locomotor activity was lower than that of mCPP and TFMPP.[1]
Table 1: Effects of this compound and Comparator Compounds on Locomotor Activity in Mice
| Compound | Effect on Locomotion | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| This compound (DBZP) | Decrease | 82.4 ± 0.04 | 38.2 – 177.7 |
| m-chlorophenylpiperazine (mCPP) | Decrease | 12.6 ± 0.04 | 5.4 – 29.4 |
| trifluoromethylphenylpiperazine (TFMPP) | Decrease | 17.1 ± 0.02 | 10.85 – 27.2 |
| Methamphetamine | Increase | 0.85 ± 0.08 | 0.17 – 4.24 |
| Data sourced from Fantegrossi et al. (2018)[1] |
Drug Discrimination Studies
Drug discrimination assays in rats were conducted to assess the subjective effects of DBZP. These studies revealed that DBZP fully substituted for the discriminative stimulus effects of methamphetamine, suggesting a similar subjective experience.[1] However, it only produced partial substitution for cocaine and MDMA and failed to substitute for the hallucinogen DOM.[1] In contrast, mCPP and TFMPP did not substitute for methamphetamine or cocaine.[1]
Table 2: Drug Discrimination Effects of this compound and Comparator Compounds in Rats
| Training Drug | Test Compound | Substitution | Maximum Drug-Appropriate Responding (%) |
| Methamphetamine | DBZP | Full | 98 |
| mCPP | No | 21 | |
| TFMPP | Partial | 52 | |
| Cocaine | DBZP | Partial | 67 |
| mCPP | No | <1 | |
| TFMPP | No | 19 | |
| MDMA | DBZP | Partial | 60 |
| mCPP | Partial | 71 | |
| TFMPP | No | 1 | |
| DOM | DBZP | No | 17 |
| Data sourced from Fantegrossi et al. (2018)[1] |
In Vitro Effects: A Comparative Perspective
Direct quantitative in vitro data on the receptor binding affinities and functional activity of this compound at key molecular targets are currently lacking in the published literature. The study by Fantegrossi et al. explicitly states that "the effects of DBZP in in vitro mechanistic assays have not been tested".[1] However, the in vivo data, particularly the methamphetamine-like discriminative stimulus effects, suggest that DBZP likely interacts with the dopaminergic and possibly serotonergic systems.[1] It has been hypothesized that DBZP may act on monoamine transporters.[1]
To provide a framework for understanding the potential in vitro profile of DBZP, the following table summarizes the known activities of its structural analog, benzylpiperazine (BZP), and other relevant piperazines at monoamine transporters.
Table 3: In Vitro Affinities of Benzylpiperazine (BZP) for Monoamine Transporters
| Compound | Transporter | EC₅₀ (nM) for Release |
| Benzylpiperazine (BZP) | Dopamine (B1211576) Transporter (DAT) | 175 |
| Norepinephrine (B1679862) Transporter (NET) | 62 | |
| Serotonin (B10506) Transporter (SERT) | 6050 | |
| Data for BZP sourced from Wikipedia, citing a scientific study.[3] |
The data for BZP indicates a preference for the norepinephrine and dopamine transporters over the serotonin transporter.[3] Given that DBZP fully substitutes for methamphetamine in vivo, it is plausible that it also has significant activity at the dopamine transporter.
Furthermore, some research suggests a potential interaction of DBZP with sigma receptors, although no quantitative binding data is available.[1] Other substituted piperazines have been shown to have high affinity for sigma receptors, indicating a potential area for future in vitro investigation of DBZP.[4][5]
Experimental Protocols
Animals
-
Mice: Male NIH Swiss mice were used for locomotor activity studies.[1]
-
Rats: Male Sprague-Dawley rats were used for drug discrimination studies.[1]
All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.[1]
Locomotor Activity Assay
-
Apparatus: Activity was measured in clear polycarbonate cages equipped with photobeam sensors to detect movement.[1]
-
Procedure: Mice were habituated to the testing chambers for 60 minutes before being injected with either vehicle (saline) or a specific dose of the test compound (DBZP, mCPP, TFMPP, or methamphetamine). Locomotor activity was then recorded for a set duration.[1]
-
Data Analysis: The total number of beam breaks was recorded, and the dose-response curves were analyzed to determine the ED₅₀ values.[1]
Drug Discrimination Assay
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a stimulus light were used.[1]
-
Training: Rats were trained to discriminate an injection of a specific drug (methamphetamine, cocaine, MDMA, or DOM) from a saline injection. Pressing the correct lever after a drug or saline injection was reinforced with food pellets.[1]
-
Testing: Once trained, rats were administered various doses of the test compounds (DBZP, mCPP, or TFMPP) to determine if they would press the drug-appropriate lever.[1]
-
Data Analysis: The percentage of responses on the drug-appropriate lever was calculated to determine the degree of substitution.[1]
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action of this compound
Based on the in vivo data, a hypothesized mechanism of action for DBZP involves the modulation of monoaminergic systems, particularly the dopamine system. The methamphetamine-like discriminative stimulus effects strongly suggest an interaction with the dopamine transporter (DAT), leading to increased extracellular dopamine levels.
Caption: Hypothesized mechanism of DBZP action at the dopamine synapse.
Experimental Workflow for In Vivo Behavioral Assessment
The workflow for assessing the behavioral effects of DBZP involves a series of established preclinical models to characterize its stimulant, subjective, and potential abuse-related properties.
Caption: Workflow for in vivo behavioral characterization of DBZP.
Conclusion
The available evidence indicates that this compound is a behaviorally active compound with a pharmacological profile that is distinct from other piperazine derivatives like mCPP and TFMPP, and more closely resembles that of stimulants like methamphetamine.[1] Its ability to fully substitute for methamphetamine in drug discrimination studies is a key finding, suggesting a significant interaction with the dopamine system.[1] However, the lack of direct in vitro data on its binding affinities and functional activities at monoamine transporters, receptors, and other potential targets is a significant knowledge gap. Future research should prioritize in vitro pharmacological profiling of DBZP to elucidate its precise molecular mechanisms of action. Such studies are crucial for a comprehensive understanding of its psychoactive effects and potential risks to human health.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1,4-Dibenzylpiperazine
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of 1,4-Dibenzylpiperazine, a chemical compound used in research and as a byproduct in the synthesis of benzylpiperazine (BZP), is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to these guidelines is essential to mitigate risks to personnel and prevent environmental contamination.
I. Hazard Profile and Immediate Safety Precautions
Based on available safety data for this compound and related piperazine (B1678402) derivatives, this compound should be handled as a hazardous substance.[3][4] The primary known hazard is that it is harmful if swallowed.[4] Piperazine compounds, in general, can be corrosive and may cause skin irritation, serious eye damage, and allergic reactions.[3][5][6]
Before initiating any disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[9]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Spill Management: Have an appropriate spill kit with inert absorbent material (e.g., sand, vermiculite) readily available.[3] In case of a spill, evacuate the area, remove ignition sources, and contain the spill to prevent it from entering drains.[6][7]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[8][9] Do not dispose of this substance down the drain or in regular trash, as it can be harmful to aquatic life.[6][7]
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[9]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[3][9] Affix the appropriate GHS hazard pictograms.[9]
-
-
Waste Collection and Storage:
-
Professional Disposal:
-
Decontamination of Empty Containers:
-
"Empty" containers that previously held this compound must be decontaminated before being considered for recycling or disposal as non-hazardous waste.[7][9]
-
Triple rinse the container with a suitable solvent (e.g., ethanol, acetone).[7][9]
-
Collect the rinsate as hazardous waste and dispose of it according to the procedures outlined above.[7][9]
-
III. Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 2298-55-7 | |
| Molecular Formula | C18H22N2 | [4] |
| GHS Hazard Statement | H302: Harmful if swallowed | [4] |
| GHS Precautionary Statements | P264, P270, P301+P312, P330, P501 |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,4-Dibenzylpiperazine
Essential Safety and Handling Guide for 1,4-Dibenzylpiperazine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a piperazine (B1678402) derivative, often found as a byproduct in the synthesis of benzylpiperazine (BZP).[1] While its biological and toxicological properties are not fully known, it is classified as harmful if swallowed.[2][3]
| Property | Data | Reference |
| Synonyms | DBZP, 1,4-bis(phenylmethyl)-piperazine | [2] |
| CAS Number | 2298-55-7 (for hydrochloride) | [3] |
| Molecular Formula | C18H22N2 • 2HCl (for hydrochloride) | [3] |
| Molecular Weight | 339.3 g/mol (for hydrochloride), 266.4 g/mol (for base) | [2][3] |
| Formulation | A crystalline solid.[3] | |
| Purity | ≥98%.[3] | |
| Solubility | Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml.[3] | |
| Storage | Store at -20°C for long-term stability (≥ 5 years).[3] | |
| Shipping | Shipped at room temperature in the continental US.[3] |
Operational Plan: Safe Handling Protocol
Due to the limited toxicological data, a cautious approach is mandatory. The primary hazard identified is "Harmful if swallowed" (GHS Acute toxicity - oral 4).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt notes that breathing equipment is "not required" and gives no specific glove recommendation, best practices for handling a chemical powder with unknown full toxicological properties dictate a higher level of protection.
-
Body Protection : A clean, buttoned lab coat is required. For extensive handling, consider "bunny suit" coveralls for head-to-toe protection.[4]
-
Hand Protection : Wear double-layered, powder-free nitrile gloves.[4] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[4] Although no specific material tests are available, nitrile gloves (thickness >0.11 mm) are a suitable starting point for chemical protection.[5]
-
Eye and Face Protection : Use safety goggles with side shields to protect against splashes.[4][5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Respiratory Protection : Respiratory protection is necessary when handling the solid compound, especially outside of a chemical fume hood, to prevent dust formation and inhalation.[5] An N95-rated respirator or equivalent is the minimum requirement.[4]
Step-by-Step Handling Procedure
a. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound (hydrochloride).
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure an eyewash station and safety shower are accessible and operational.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and PPE before handling the chemical.
b. Weighing and Transfer:
-
Don the appropriate PPE as described above.
-
Handle the solid compound carefully to minimize dust generation.
-
Use a chemical fume hood for weighing and transferring the powder.
-
Clean any spills immediately according to the spill cleanup procedure below.
c. Dissolving:
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap and seal the vessel before agitation or sonication to prevent aerosolization.
d. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency and Spill Cleanup Plan
-
For small spills (powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Mechanically pick up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
For skin contact:
-
For eye contact:
-
If swallowed:
-
Rinse mouth with water.
-
Call a poison center or doctor immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solids (e.g., weigh boats, paper towels, gloves, excess reagent) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous liquid waste container.
-
Disposal : Dispose of all waste materials in accordance with local, regional, and national regulations.[7] Do not dispose of down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
